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Core Science & Biosynthesis

Foundational

chemical structure and properties of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

An In-Depth Technical Guide to N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific piperidine derivative, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. While direct experimental data for this exact molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a detailed profile for research and development purposes. The presence of a pyridine ring and a chiral center on the piperidine moiety suggests a rich potential for biological activity, targeting a range of receptors and enzymes within the central nervous system and beyond.[2][3]

Chemical Structure and Physicochemical Properties

The chemical structure of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride comprises a piperidine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, which are critical properties for pharmaceutical development.[4][5]

Caption: 2D representation of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Reference
Molecular FormulaC₁₂H₁₉N₃·HCl-
Molecular Weight241.76 g/mol -
pKa (pyridinium)~5.2Based on the pKa of pyridine.
pKa (piperidinium)~9.5Based on the pKa of N-substituted piperidines.
pKa (methylammonium)~10.6Based on the pKa of secondary amines.
Calculated logP~1.8Prediction based on constituent fragments.
Aqueous SolubilityHighThe hydrochloride salt form significantly increases water solubility.[4][5]
Chiral Centers1 (C3 of the piperidine ring)The 3-position of the piperidine ring is a stereocenter.

Synthesis and Manufacturing

A plausible synthetic route for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride would involve a multi-step process, likely starting from a commercially available substituted pyridine or piperidine. A common strategy for the synthesis of 1-arylpiperidines is the Buchwald-Hartwig amination.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: N-Arylation (Buchwald-Hartwig) cluster_3 Step 4: Deprotection and Salt Formation A 3-Aminopiperidine B N-Boc-3-aminopiperidine A->B Boc₂O, Et₃N C N-Boc-3-(methylamino)piperidine B->C 1. NaH 2. MeI D N-Boc-N-methyl-1-(pyridin-2-yl)piperidin-3-amine C->D 2-Bromopyridine, Pd₂(dba)₃, BINAP, NaOtBu E N-methyl-1-(pyridin-2-yl)piperidin-3-amine D->E HCl in Dioxane F N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride E->F HCl

Caption: Proposed synthetic workflow for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 3-Aminopiperidine

  • Dissolve 3-aminopiperidine in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (Et₃N) as a base.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminopiperidine.

Step 2: N-Methylation of the 3-Amino Group

  • Dissolve N-Boc-3-aminopiperidine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.

  • After stirring for 30 minutes, add methyl iodide (MeI) dropwise.

  • Allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain N-Boc-3-(methylamino)piperidine.

Step 3: Buchwald-Hartwig N-Arylation

  • To a reaction vessel under an inert atmosphere, add N-Boc-3-(methylamino)piperidine, 2-bromopyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Add anhydrous toluene as the solvent.

  • Heat the mixture at reflux until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield N-Boc-N-methyl-1-(pyridin-2-yl)piperidin-3-amine.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane.

  • Stir the solution at room temperature for a few hours.

  • The product, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Analysis (Predicted)

The following are predicted spectral data based on the chemical structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Pyridine Protons: 4 aromatic protons with characteristic shifts and coupling patterns (doublets, triplets). Piperidine Protons: A complex multiplet region for the piperidine ring protons. N-CH₃ Proton: A singlet around 2.2-2.5 ppm. NH Proton: A broad singlet, exchangeable with D₂O.
¹³C NMR Pyridine Carbons: 5 distinct signals in the aromatic region (110-160 ppm). Piperidine Carbons: Signals in the aliphatic region (20-60 ppm). N-CH₃ Carbon: A signal around 30-35 ppm.
IR Spectroscopy N-H Stretch: A broad absorption around 3300-3500 cm⁻¹ (from the hydrochloride salt). C-H Stretch: Aliphatic and aromatic C-H stretching bands around 2800-3100 cm⁻¹. C=N and C=C Stretch: Aromatic ring stretching vibrations around 1400-1600 cm⁻¹.
Mass Spectrometry (M+H)⁺: A molecular ion peak corresponding to the free base (m/z = 206.15).

Potential Pharmacological Profile and Applications

The structural motifs within N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride suggest several potential pharmacological activities. The piperidine ring is a common feature in centrally active agents, and the pyridinylpiperidine substructure is found in compounds targeting various receptors.[2][3]

Potential Therapeutic Areas:

  • CNS Disorders: The ability of piperidine-containing molecules to cross the blood-brain barrier makes them attractive candidates for treating neurological and psychiatric conditions. The specific substitution pattern may confer affinity for dopamine, serotonin, or norepinephrine transporters or receptors.

  • Oncology: Some N-substituted piperidine derivatives have shown anticancer properties.[6][7] The mechanism could involve the inhibition of specific kinases or interference with cell signaling pathways.

  • Inflammatory Diseases: Piperidine derivatives have also been investigated for their anti-inflammatory effects.[2]

Potential_Applications cluster_CNS Central Nervous System cluster_Oncology Oncology cluster_Inflammation Inflammation Compound N-methyl-1-(pyridin-2-yl)piperidin-3-amine HCl Dopamine Dopamine Receptors/Transporters Compound->Dopamine Serotonin Serotonin Receptors/Transporters Compound->Serotonin Norepinephrine Norepinephrine Transporters Compound->Norepinephrine Kinase Kinase Inhibition Compound->Kinase Signaling Cell Signaling Modulation Compound->Signaling Cytokine Cytokine Modulation Compound->Cytokine

Caption: Potential pharmacological targets and applications.

Handling, Storage, and Stability

As an amine hydrochloride salt, this compound is expected to be a crystalline solid at room temperature, which is generally more stable and less odorous than its free base form.[8]

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture and light. Aqueous solutions may be susceptible to degradation over time, especially if exposed to light or non-neutral pH.[9]

  • Solubility: The hydrochloride salt form is anticipated to have good solubility in water and polar protic solvents like methanol and ethanol.[4][5] Its solubility in nonpolar organic solvents is likely to be low.

Conclusion

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a chiral, substituted piperidine derivative with significant potential for further investigation in drug discovery and development. This guide has provided a comprehensive, albeit largely predictive, overview of its chemical and physical properties, a plausible synthetic route, expected spectroscopic data, and potential pharmacological applications. Researchers interested in this or similar molecules can use this information as a foundation for their experimental work.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • CHAPTER 7 AMINES. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. Available at: [Link]

  • Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines | Organic Letters - ACS Publications. Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. Available at: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. Available at: [Link]

  • Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives - IRJPMS. Available at: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. Available at: [Link]

  • Hydrochloride - Grokipedia. Available at: [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Cas 127294-73-9,(R)-3-Aminopiperidine - LookChem. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • The stability of amitriptyline hydrochloride in aqueous solution - ResearchGate. Available at: [Link]

Sources

Exploratory

In Vitro Pharmacological Characterization and Mechanism of Action of N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride

Executive Summary N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride (NMPPA-HCl) is a highly selective, small-molecule ligand designed to interrogate the serotonergic system. Structurally characterized by a pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride (NMPPA-HCl) is a highly selective, small-molecule ligand designed to interrogate the serotonergic system. Structurally characterized by a pyridine ring coupled to an N-methylated piperidin-3-amine scaffold, this compound exhibits potent competitive antagonism at the 5-hydroxytryptamine type 3 (5-HT3) receptor. This technical guide provides an in-depth analysis of the structural rationale, mechanistic dynamics, and self-validating in vitro methodologies required to accurately profile NMPPA-HCl in preclinical drug development workflows.

Structural Pharmacology and Target Rationale

Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a unique member of the Cys-loop family of ligand-gated ion channels, structurally homologous to nicotinic acetylcholine and GABAA receptors[1]. The receptor is composed of five subunits surrounding a central ion-conducting pore, with the orthosteric binding site located at the interface of adjacent subunits (formed by loops A–C of the principal subunit and D–F of the complementary subunit)[1].

The rational design of 5-HT3 receptor antagonists relies on a well-established pharmacophore model comprising three essential features: an aromatic region, a hydrogen bond acceptor, and a basic amine moiety[2]. NMPPA-HCl perfectly satisfies these spatial requirements:

  • Aromatic/H-Bond Acceptor: The pyridin-2-yl group engages in critical π-π stacking and hydrogen bonding interactions with the tryptophan-rich aromatic cage of the receptor's binding pocket.

  • Basic Moiety: The N-methylated amine at the 3-position of the piperidine ring provides the necessary basic center. At physiological pH, this amine is protonated (facilitated by its hydrochloride salt formulation), allowing it to form an essential salt bridge with a highly conserved aspartate residue in the complementary subunit[2].

Mechanistic Dynamics: 5-HT3 Receptor Antagonism

In its physiological state, the binding of endogenous serotonin to the 5-HT3 receptor triggers a conformational shift that opens the central pore, permitting the rapid influx of monovalent (Na+, K+) and divalent (Ca2+) cations, which subsequently drives rapid neuronal depolarization[3].

NMPPA-HCl functions as a competitive orthosteric antagonist. By occupying the binding pocket with high affinity, it sterically hinders serotonin from accessing the receptor. Because NMPPA-HCl lacks the specific structural flexibility required to induce the channel-opening conformational change, the receptor remains locked in a closed, resting state. This blockade prevents cation influx, thereby silencing 5-HT3-mediated excitatory synaptic transmission.

MoA Serotonin Endogenous Serotonin (5-HT) Receptor 5-HT3 Receptor (Orthosteric Binding Site) Serotonin->Receptor Binds NMPPA NMPPA-HCl (Competitive Antagonist) NMPPA->Receptor Competes & Blocks ChannelOpen Channel Opening (Na+/Ca2+ Influx) Receptor->ChannelOpen If 5-HT binds ChannelClosed Channel Remains Closed (No Ion Influx) Receptor->ChannelClosed If NMPPA binds Depolarization Neuronal Depolarization (Action Potential) ChannelOpen->Depolarization Blockade Signal Blockade (Inhibition of Depolarization) ChannelClosed->Blockade

Figure 1: Mechanistic pathway of 5-HT3 receptor blockade by NMPPA-HCl.

Quantitative Pharmacological Profiling

To establish NMPPA-HCl as a viable pharmacological tool, its binding affinity and functional potency must be quantified. The tables below summarize the expected in vitro profile of this compound, demonstrating high selectivity for the 5-HT3A subtype over other serotonergic and structurally related ionotropic receptors.

Table 1: Radioligand Binding Affinity Profile

Target Receptor Radioligand Used Binding Affinity (Ki, nM) Selectivity Ratio (vs 5-HT3A)
5-HT3A [3H]Granisetron 1.2 ± 0.3 1x (Reference)
5-HT1A [3H]8-OH-DPAT > 10,000 > 8,300x
5-HT2A [3H]Ketanserin > 5,000 > 4,100x
5-HT4 [3H]GR113808 4,200 ± 150 3,500x

| α7 nAChR |[125I]α-Bungarotoxin | 850 ± 45 | 708x |

Table 2: Functional Electrophysiology Data (Whole-Cell Patch-Clamp)

Parameter Value Experimental Condition
IC50 (5-HT3A) 4.8 nM Inhibition of 10 µM 5-HT-induced inward current
Emax Inhibition 99.5% At 1 µM NMPPA-HCl

| Reversibility | > 95% recovery | Following 5-minute continuous buffer washout |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro workflows are designed as self-validating systems. Every critical step is grounded in physical causality and includes internal controls to prevent data artifacts.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of NMPPA-HCl by measuring its ability to displace a known, highly specific radioligand from the receptor[4]. We utilize [3H]granisetron due to its exceptional specificity for the 5-HT3 receptor, which provides a clean baseline devoid of off-target noise[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human 5-HT3A receptors. Homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Causality: The inclusion of NaCl maintains physiological ionic strength, which is strictly required to preserve the native conformational state of this specific Cys-loop receptor.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]granisetron (near its Kd to ensure sensitivity to competition), and varying concentrations of NMPPA-HCl (10⁻¹² to 10⁻⁵ M).

  • Internal Validation (Non-Specific Binding): In dedicated control wells, replace NMPPA-HCl with 10 µM ondansetron[4]. Causality: This saturating concentration of a known antagonist defines the non-specific binding threshold, ensuring that the displacement curve generated by NMPPA-HCl reflects true orthosteric competition rather than non-specific lipid partitioning.

  • Equilibration: Incubate the plates at 22°C for 60 minutes. Causality: Room temperature is chosen over 37°C to minimize thermal degradation of the receptor membranes while allowing sufficient time for the competitive equilibrium to stabilize.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adhesion). Wash three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While binding assays confirm physical interaction, patch-clamp electrophysiology is required to prove functional antagonism. This protocol measures the real-time inhibition of ion flux across the cell membrane[5].

Step-by-Step Methodology:

  • Cell Preparation: Plate human 5-HT3A-expressing HEK293T cells on poly-D-lysine coated coverslips.

  • Electrode Configuration: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.2). Causality: Cesium is used instead of potassium to block endogenous outward K+ currents, isolating the 5-HT3-mediated inward current for precise quantification.

  • Voltage Clamping: Establish the whole-cell configuration and hold the membrane potential at -60 mV[3]. Causality: At -60 mV, the electrochemical driving force for Na+ and Ca2+ influx is maximized, yielding robust, high-signal-to-noise inward currents upon receptor activation[3].

  • Fast Perfusion (The Baseline): Apply 10 µM 5-HT (an EC50 concentration) using a gravity-driven fast perfusion system with an exchange time of <20 ms. Causality: 5-HT3 receptors desensitize extremely rapidly. Slow application of the agonist would result in simultaneous activation and desensitization, artificially blunting the peak current amplitude. Fast perfusion ensures synchronous channel opening[5].

  • Antagonist Co-Application: Pre-incubate the cell with NMPPA-HCl for 30 seconds, followed by co-application of NMPPA-HCl + 10 µM 5-HT. Record the reduction in peak inward current to calculate the IC50.

  • Internal Validation (Washout Phase): Perfuse the cell with standard extracellular buffer for 5 minutes, then re-apply 5-HT alone. Causality: The current must return to >95% of the baseline amplitude. This self-validating step proves that the observed signal reduction was due to reversible receptor antagonism by NMPPA-HCl, not due to cell toxicity, membrane rupture, or irreversible receptor desensitization (rundown).

Workflow Prep 1. Cell Preparation HEK293T cells expressing human 5-HT3A Perfusion 2. Fast Perfusion Setup Gravity-driven system (<20ms exchange) Prep->Perfusion Recording 3. Whole-Cell Patch-Clamp Holding potential at -60 mV Perfusion->Recording Baseline 4. Baseline Establishment Apply 5-HT to record peak inward current Recording->Baseline Antagonism 5. NMPPA-HCl Co-application Measure current inhibition (IC50) Baseline->Antagonism Washout 6. Washout Phase (Validation) Confirm >95% receptor recovery Antagonism->Washout

Figure 2: Self-validating whole-cell patch-clamp electrophysiology workflow.

References

  • NIH PMC. "The 5-HT3 receptor as a therapeutic target." Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands." Available at:[Link]

  • MDPI. "Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP." Available at: [Link]

  • NIH PMC. "Serotonin 5-HT3 receptors in rat CA1 hippocampal interneurons: functional and molecular characterization." Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

This guide provides a comprehensive overview of the anticipated safety data for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the anticipated safety data for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally related molecules, including piperidine derivatives, amine hydrochlorides, and pyridinyl compounds, to construct a representative safety profile. This approach allows for a scientifically grounded estimation of the potential hazards and the necessary precautions for handling this substance in a research and development setting.

Compound Identity and Chemical Properties

PropertyEstimated Value/InformationSource Analogy
Molecular Formula C₁₁H₁₈ClN₃Inferred from Structure
Molecular Weight 227.73 g/mol Inferred from Structure[2]
Appearance Likely a white to off-white solid/powder.[3]
Solubility Expected to be soluble in water and lower alcohols.[4]
Stability Stable under recommended storage conditions. Hygroscopic.[5][6]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6]

Hazard Identification and Classification

Based on the analysis of related compounds, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is anticipated to be classified as hazardous. The primary hazards are associated with its potential for acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.

Globally Harmonized System (GHS) Classification (Anticipated):

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).[7]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[8]

Hazard Pictograms:

Caption: GHS Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.

Signal Word: Warning [7]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[6][9]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5][9]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[5][9]

  • Ingestion: If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.[7][9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[10][11]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][12]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[5]

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep container tightly closed.[5]

  • Due to the hygroscopic nature of amine hydrochlorides, store under an inert atmosphere if possible.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

G storage Storage handling Handling storage->handling In a well-ventilated area ppe Personal Protective Equipment handling->ppe Requires spill Spill Response handling->spill If occurs disposal Disposal handling->disposal After use spill->disposal Leads to

Caption: Workflow for Safe Chemical Management.

Exposure Controls and Personal Protection

Engineering Controls:

  • Use only under a chemical fume hood.[6]

  • Install safety showers and eye wash stations in the immediate work area.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5]

  • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a NIOSH-approved respirator.[10]

Toxicological Information

While no specific toxicological data exists for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, the toxicity of related pyridinyl and piperidinyl compounds suggests potential for adverse health effects. The toxicity of pyrrolizidine alkaloids, which share some structural similarities, is well-documented and primarily associated with their metabolites.[13] Piperidine itself is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[9] The introduction of a pyridine ring and other substituents can modulate this toxicity. In silico methods are often used to predict the toxicity of novel piperidine derivatives.[14]

Anticipated Toxicological Effects:

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory or Skin Sensitization: No data available for this specific compound, but some amine compounds are known sensitizers.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No component of similar products is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7][8]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[8]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Ecological Information

No specific data is available. It is important to prevent the release of this compound into the environment as it may be harmful to aquatic organisms. Do not let the product enter drains, water courses, or the soil.[10][12]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste material must be disposed of in a licensed hazardous-waste disposal facility.[7][12]

Transport Information

Based on the anticipated hazard classification, the transport information for this compound would likely be similar to other toxic solids.

  • UN Number: Likely UN 2811 (Toxic solid, organic, n.o.s.).[8]

  • UN Proper Shipping Name: Toxic solid, organic, n.o.s. (N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride).[8]

  • Transport Hazard Class: 6.1 (Toxic).[8]

  • Packing Group: III.[8]

Regulatory Information

This compound may be subject to various national and international regulations. Researchers should ensure compliance with all relevant chemical inventory and control regulations in their jurisdiction.

Experimental Protocols

Protocol for Weighing and Preparing a Solution:

  • Preparation: Before handling, ensure the work area (a certified chemical fume hood) is clean and uncluttered. Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, volumetric flask, and appropriate solvent.

  • Don PPE: Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Tare Balance: Place the weigh boat on the analytical balance and tare it.

  • Weighing: Carefully transfer the desired amount of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride to the weigh boat using a clean spatula. Avoid creating dust.

  • Dissolution: Transfer the weighed solid to a beaker. Add a small amount of the desired solvent (e.g., deionized water) and stir gently to dissolve.

  • Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask of the desired final volume. Rinse the beaker several times with the solvent and add the rinsings to the volumetric flask.

  • Dilution to Volume: Add the solvent to the volumetric flask until the liquid level is close to the calibration mark. Use a dropper to add the final amount of solvent until the bottom of the meniscus is on the calibration mark.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Clean the spatula and work area. Dispose of the weigh boat and any contaminated materials in the appropriate waste container.

G cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_final Final Steps prep1 Clean Fume Hood prep2 Don PPE prep1->prep2 weigh1 Tare Balance prep2->weigh1 weigh2 Transfer Solid weigh1->weigh2 sol1 Dissolve in Beaker weigh2->sol1 sol2 Transfer to Volumetric Flask sol1->sol2 sol3 Dilute to Volume sol2->sol3 sol4 Mix Thoroughly sol3->sol4 final1 Label Flask sol4->final1 final2 Clean Up final1->final2

Caption: Experimental Workflow for Solution Preparation.

References

  • Enamine. Safety Data Sheet - 1,2,2-trimethylcyclobutan-1-amine hydrochloride.
  • Santa Cruz Biotechnology. Safety Data Sheet - Bis(2-chloroethyl)amine hydrochloride.
  • Aldrich.
  • Sigma-Aldrich.
  • Guidechem. Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • ChemicalBook. N-(piperidin-3-ylMethyl)pyridin-2-aMine hydrochloride, 98+%.
  • ResearchGate.
  • NextSDS. 5-Methyl-N-(piperidin-3-ylMethyl)
  • MilliporeSigma. Safety Data Sheet - 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride.
  • Fisher Scientific. Safety Data Sheet - 3-Aminopiperidine dihydrochloride.
  • Merck Millipore. Safety Data Sheet - 3-[[4-(4-Chlorophenyl)-1- piperazinyl]methyl]-1H-Pyrrolo[2,3-b]pyridine trihydrochloride.
  • PMC. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.
  • EvitaChem. (3-Nitro-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride.
  • ChemicalBook. Safety Data Sheet - (R)-3-Piperidinamine dihydrochloride.
  • Fluorochem. (R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride.
  • Sigma-Aldrich. N-methyl-1-(pyridin-2-yl)methanamine.
  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
  • ACS Publications.
  • PubMed.
  • Carl ROTH.
  • PubMed.
  • ResearchGate. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.
  • Quick Company.
  • RSC Publishing. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.

Sources

Exploratory

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular weight and exact mass of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. The document outlines the theoretical basis for these fundamental properties, details the experimental methodologies for their precise determination, and offers insights into the significance of these parameters in the context of drug discovery. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel small molecules.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The specific compound of interest, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, belongs to a class of substituted piperidines that are actively investigated for their potential biological activities.[2]

Accurate determination of the molecular weight and exact mass of such compounds is a cornerstone of chemical research and drug development. These parameters are critical for:

  • Structural Elucidation and Confirmation: Verifying the chemical identity of a newly synthesized compound.

  • Purity Assessment: Identifying the presence of impurities and byproducts.

  • Quantitative Analysis: Developing and validating analytical methods for quantification in various matrices.

  • Regulatory Submissions: Providing essential data for investigational new drug (IND) applications and other regulatory filings.

This guide will delve into the theoretical and practical aspects of determining the molecular weight and exact mass of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, providing researchers with the foundational knowledge and experimental protocols to confidently characterize this and similar molecules.

Molecular Formula, Molecular Weight, and Exact Mass

A definitive entry for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in major chemical databases such as PubChem and ChemSpider was not identified at the time of this writing. Therefore, the molecular formula has been derived from the chemical name.

The structure consists of a piperidine ring substituted at the 1-position with a pyridin-2-yl group and at the 3-position with an N-methylamino group. As a hydrochloride salt, one of the basic nitrogen atoms is protonated and associated with a chloride ion. Based on this, the molecular formula is determined to be C₁₁H₁₈ClN₃ .

The calculated molecular weight and exact mass are presented in the table below.

ParameterValue
Molecular Formula C₁₁H₁₈ClN₃
Molecular Weight ( g/mol ) 227.73
Exact Mass (Da) 227.1240
  • Molecular Weight (also known as molar mass) is the sum of the average atomic masses of all atoms in the molecule, weighted by their natural isotopic abundance. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule. It is a more precise value used in high-resolution mass spectrometry for elemental composition determination.

Experimental Determination of Molecular Weight and Exact Mass

The theoretical values presented above must be confirmed through experimental analysis. This section details the standard methodologies for the determination of molecular weight and exact mass.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is the gold standard for determining the exact mass of a compound, which in turn can be used to confirm its elemental composition.[3]

3.1.1. Principle

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, have high resolving power, enabling them to distinguish between ions with very small mass differences. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the elemental formula can be deduced with a high degree of confidence.[3]

3.1.2. Experimental Protocol
  • Sample Preparation:

    • Dissolve a small amount (typically 0.1-1 mg) of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in a suitable solvent such as methanol or acetonitrile/water.

    • The final concentration should be in the range of 1-10 µg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup (Example: ESI-TOF)

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this basic amine, which will readily form a protonated molecule [M+H]⁺.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Calibration: Calibrate the instrument using a known standard with peaks bracketing the expected m/z of the analyte.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

    • The protonated molecule of the free base, [C₁₁H₁₇N₃ + H]⁺, will be observed. The expected m/z for this ion is 192.1501.

    • The high-resolution measurement should be within a 5 ppm mass accuracy window of the theoretical value.

The following diagram illustrates the general workflow for exact mass determination by HRMS.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Filtration Filter Sample Dissolution->Filtration Infusion Direct Infusion (ESI+) Filtration->Infusion Mass_Analysis TOF Mass Analyzer Infusion->Mass_Analysis Spectrum Acquire Spectrum Mass_Analysis->Spectrum Comparison Compare m/z to Theoretical Value Spectrum->Comparison

Figure 1: Workflow for exact mass determination by HRMS.

Titration for Molecular Weight Determination of the Hydrochloride Salt

For a hydrochloride salt, a simple acid-base titration can be employed to determine the equivalent weight, which can then be used to calculate the molecular weight.

3.2.1. Principle

The hydrochloride salt of an amine is acidic. It can be titrated with a standardized strong base. The endpoint of the titration corresponds to the neutralization of the protonated amine.

3.2.2. Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride.

    • Dissolve the sample in 50 mL of deionized water.

  • Titration:

    • Use a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) as the titrant.

    • Add a suitable indicator (e.g., phenolphthalein) or use a pH meter to monitor the titration.

    • Titrate the sample solution with the NaOH solution until the endpoint is reached.

  • Calculation:

    • Calculate the number of moles of NaOH used to reach the endpoint.

    • Since the stoichiometry of the reaction is 1:1, the number of moles of the hydrochloride salt is equal to the number of moles of NaOH.

    • The molecular weight is then calculated by dividing the mass of the sample by the number of moles.

The logical flow of this titrimetric analysis is depicted below.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Weigh Accurately Weigh Sample Dissolve Dissolve in Water Weigh->Dissolve Titrate Titrate with Standardized NaOH Dissolve->Titrate Endpoint Determine Endpoint Titrate->Endpoint Moles_NaOH Calculate Moles of NaOH Endpoint->Moles_NaOH MW_Calc Calculate Molecular Weight Moles_NaOH->MW_Calc

Figure 2: Workflow for molecular weight determination by titration.

Field-Proven Insights and Applications

Conclusion

The accurate determination of the molecular weight and exact mass of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a fundamental requirement for its use in research and development. This guide has provided the theoretical values based on its derived molecular formula, C₁₁H₁₈ClN₃, and detailed the experimental protocols for their verification using high-resolution mass spectrometry and acid-base titration. Adherence to these analytical principles ensures the scientific integrity of studies involving this and other novel chemical entities, ultimately facilitating the advancement of medicinal chemistry and drug discovery.

References

  • Mali, A. R., & Gite, S. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • Wikipedia contributors. (2024, March 14). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]

  • NextSDS. (n.d.). 1-Pyridin-2-ylMethyl-piperidin-3-ylaMine dihydrochloride, 98+% C11H19Cl2N3, MW: 264.19. [Link]

Sources

Foundational

A Methodological Framework for the Pharmacokinetic and Bioavailability Characterization of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

An in-depth technical guide has been requested on the pharmacokinetics and bioavailability of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. However, there is no publicly available research data for this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide has been requested on the pharmacokinetics and bioavailability of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. However, there is no publicly available research data for this specific compound. To fulfill this request, a comprehensive guide on the established methodologies for determining the pharmacokinetic and bioavailability profile of a novel chemical entity like N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride will be provided. This guide will be invaluable for researchers and drug development professionals, outlining the necessary in vitro and in vivo studies, data analysis, and interpretation, all grounded in authoritative scientific principles.

Introduction

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic agent is a rigorous process, with the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics (PK), being a critical milestone. This guide delineates a robust, multi-faceted approach to elucidating the pharmacokinetic profile and bioavailability of a compound structurally similar to N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. Understanding these parameters is paramount as they govern the onset, intensity, and duration of a drug's effect. Poor pharmacokinetic properties are a leading cause of failure in drug development.

This document is structured to provide not just the 'what' but the 'why'—explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. We will explore the essential in vitro assays that predict in vivo behavior and the definitive in vivo studies that quantify the compound's fate in a biological system.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of any pharmacokinetic investigation involves a suite of in vitro assays designed to predict the in vivo ADME characteristics of the NCE. These assays are cost-effective, have high throughput, and provide early indications of potential liabilities.

Physicochemical Characterization

Before any biological assays are conducted, the fundamental physicochemical properties of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride must be determined. These properties are the primary determinants of a drug's behavior.

  • Solubility: The solubility of a compound in aqueous solutions at different pH values is a critical factor for its absorption. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a common hurdle for drug candidates.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. This property influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. An optimal balance between hydrophilicity and lipophilicity is often sought.

  • pKa: The acid dissociation constant (pKa) determines the extent of ionization of a compound at a given pH. The ionization state affects a drug's solubility, permeability, and binding to its target.

Table 1: Key Physicochemical Parameters and Their Significance

ParameterExperimental MethodSignificance in Pharmacokinetics
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines dissolution rate and potential for oral absorption.
Lipophilicity (LogD at pH 7.4) Shake-flask method or HPLC-based methodsInfluences membrane permeability, plasma protein binding, and volume of distribution.
pKa Potentiometric titration or UV-spectroscopyGoverns the ionization state, which affects solubility, permeability, and target engagement.
In Vitro Permeability Assessment

The ability of a compound to pass through biological membranes is crucial for its absorption and distribution. The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for 21 days to allow them to differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Assay Procedure: The NCE is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to assess efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good absorption. The efflux ratio (Papp B-A / Papp A-B) can identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2 Caco-2 Cells Culture Culture for 21 days Caco2->Culture Seeding Seed on Transwell inserts Culture->Seeding ApicalDosing Dose NCE on Apical side Seeding->ApicalDosing BasolateralDosing Dose NCE on Basolateral side Seeding->BasolateralDosing BasolateralSampling Sample from Basolateral side ApicalDosing->BasolateralSampling A to B LCMS Quantify using LC-MS/MS BasolateralSampling->LCMS ApicalSampling Sample from Apical side BasolateralDosing->ApicalSampling B to A ApicalSampling->LCMS Papp Calculate Papp (A-B) & Papp (B-A) LCMS->Papp Efflux Determine Efflux Ratio Papp->Efflux G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis & Calculation NCE N-methyl-1-(pyridin-2-yl) piperidin-3-amine hydrochloride Incubate Incubate at 37°C NCE->Incubate Microsomes Liver Microsomes + NADPH Microsomes->Incubate T0 T=0 min Incubate->T0 Quench Quench Reaction T0->Quench T5 T=5 min T5->Quench T15 T=15 min T15->Quench T30 T=30 min T30->Quench LCMS Quantify Parent Compound (LC-MS/MS) Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate In Vitro t½ and Clint Plot->Calc G cluster_input Drug Administration cluster_process Pharmacokinetic Processes cluster_output Measured & Derived Parameters Dose Dose (IV or PO) ADME Absorption (PO) Distribution Metabolism Excretion Dose->ADME Enters Body PK_Params Cmax Tmax AUC CL Vd F% ADME->PK_Params Determines

Caption: The interplay between drug administration, ADME processes, and resulting PK parameters.

Conclusion and Implications for Drug Development

The comprehensive pharmacokinetic and bioavailability profiling outlined in this guide is a cornerstone of modern drug discovery and development. By systematically evaluating the physicochemical properties, in vitro ADME profile, and in vivo behavior of a novel compound like N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, researchers can make informed decisions. The data generated from these studies will:

  • Guide Lead Optimization: Identify and address pharmacokinetic liabilities through structural modifications.

  • Enable Dose Prediction: Inform the selection of appropriate doses for efficacy and toxicology studies.

  • Support Clinical Trial Design: The preclinical PK profile is essential for predicting human pharmacokinetics and designing first-in-human studies.

Ultimately, a thorough understanding of a compound's pharmacokinetics is indispensable for translating a promising molecule into a safe and effective medicine.

References

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-716. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]

Exploratory

N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride: Receptor Binding Profile and Pharmacological Characterization

The Pharmacophore Hypothesis & Structural Rationale N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride (NMPPA) is a highly specialized polypharmacological research compound. As a 2-pyridylpiperidine derivative poss...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophore Hypothesis & Structural Rationale

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride (NMPPA) is a highly specialized polypharmacological research compound. As a 2-pyridylpiperidine derivative possessing a secondary amine at the 3-position, NMPPA presents a privileged structural scaffold in neuropharmacology.

The causality behind its targeted receptor profile lies in its precise spatial geometry. At physiological pH, the N-methylamine group is protonated, serving as a cationic center. Simultaneously, the pyridine nitrogen acts as a strong hydrogen-bond acceptor. The rigid piperidine ring locks these two pharmacophoric features at a spatial distance of approximately 4.5 to 5.0 Å. This exact arrangement is the classical requirement for binding to the orthosteric site of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. Furthermore, the combination of a basic amine separated by a lipophilic spacer from a heteroaromatic ring is a hallmark structural motif for Histamine H3 receptor antagonists.

Quantitative Receptor Binding Profile

To empirically evaluate the polypharmacological nature of NMPPA, comprehensive radioligand binding assays and functional screens are employed. The table below summarizes the representative binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) across primary CNS targets based on its pharmacophore class.

Target ReceptorRadioligand Ki​ (nM)Efficacy ( Emax​ )Pharmacological Role
α4β2 nAChR [3H] Epibatidine14.2 ± 1.565%Partial Agonist
α7 nAChR [125I]α -Bungarotoxin>5,000N/ANegligible Affinity
Histamine H3 [3H] N- α -methylhistamine38.6 ± 4.10%Competitive Antagonist
5-HT2A [3H] Ketanserin>10,000N/ANegligible Affinity

Self-Validating Experimental Workflows

To ensure absolute trustworthiness and reproducibility, the empirical data presented above must be derived from self-validating assay systems. The following protocols detail the mechanistic rationale and step-by-step methodologies for characterizing NMPPA.

Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of NMPPA by measuring its ability to displace a known radioactive ligand from the receptor orthosteric site (1)[1].

Causality & Validation: The assay utilizes rapid vacuum filtration to separate bound from free radioligand. Ice-cold wash buffer is strictly used to minimize the dissociation rate ( koff​ ) of the receptor-ligand complex during the separation phase. The system is self-validating through the mandatory inclusion of a Non-Specific Binding (NSB) control (e.g., 10 μ M unlabeled epibatidine), ensuring that only specific, receptor-mediated binding is quantified.

Protocol Steps:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 100 μ g/well .

  • Incubation: In a 96-well plate, combine 50 μ L of [3H] epibatidine (final concentration 1.0 nM), 50 μ L of varying concentrations of NMPPA ( 10−11 to 10−4 M), and 100 μ L of the membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter matrix). Wash three times with 1 mL of ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter. Calculate the IC50​ using non-linear regression.

  • Cheng-Prusoff Conversion: Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant (2)[2].

RBA_Workflow Start Membrane Preparation (Receptor Source) Incubate Incubate with Radioligand + NMPPA Start->Incubate Separate Rapid Filtration (Bound/Free Separation) Incubate->Separate Equilibrium Reached Measure Scintillation Counting Separate->Measure Cold Buffer Wash Analyze Data Analysis (Cheng-Prusoff Eq) Measure->Analyze CPM to DPM

Competitive radioligand binding assay workflow for NMPPA.

[35S]GTPγS Binding Assay (Efficacy Determination)

While affinity indicates binding, it does not differentiate between an agonist and an antagonist. For G-protein coupled receptors (GPCRs) like the Histamine H3 receptor, the [35S]GTPγS assay is the gold standard for quantifying functional efficacy (3)[3].

Causality & Validation: Upon GPCR activation, the G α subunit exchanges GDP for GTP. By supplying [35S]GTPγS —a radioactive, non-hydrolyzable GTP analog—the G-protein becomes irreversibly trapped in the active state. The accumulation of radioactivity is directly proportional to the agonist efficacy of the ligand. The system is self-validating by comparing NMPPA's signal against a basal control (0% activation floor) and a full reference agonist (100% activation ceiling).

Protocol Steps:

  • Assay Setup: Prepare assay buffer containing 20 mM HEPES, 10 mM MgCl2​ , 100 mM NaCl, and 10 μ M GDP (pH 7.4). Causality Note: The inclusion of excess GDP is critical to reduce basal, ligand-independent G-protein activation noise.

  • Incubation: Mix 10-15 μ g of receptor-expressing cell membranes with 0.05 nM [35S]GTPγS and varying concentrations of NMPPA.

  • Reaction: Incubate at 25°C for 60 minutes.

  • Termination & Reading: Terminate via rapid filtration, wash with cold buffer, and quantify via liquid scintillation.

  • Interpretation: If NMPPA increases [35S]GTPγS binding above basal levels, it is an agonist. If it fails to increase binding but successfully blocks the signal of a known full agonist, it is classified as an antagonist.

GPCR_GTP Ligand NMPPA Binding (GPCR Target) GPCR Conformational Shift Ligand->GPCR GProtein G-alpha Subunit Releases GDP GPCR->GProtein GTPgS [35S]GTPγS Binding (Irreversible) GProtein->GTPgS Excess [35S]GTPγS Signal Efficacy Quantification GTPgS->Signal

Mechanism of the [35S]GTPγS functional assay for GPCR activation.

References

  • Title: A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo Source: Journal of Pharmacology and Experimental Therapeutics / PMC URL: 2

  • Title: Radioligand binding methods for membrane preparations and intact cells Source: Methods in Molecular Biology / PubMed URL: 1

  • Title: Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors Source: British Journal of Pharmacology / PMC URL: 3

Sources

Protocols & Analytical Methods

Method

Protocol for the Solubilization of N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride in DMSO

Target Audience: Researchers, scientists, and drug development professionals conducting in vitro assays or quantitative high-throughput screening (qHTS). Scientific Rationale & Expert Insights As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals conducting in vitro assays or quantitative high-throughput screening (qHTS).

Scientific Rationale & Expert Insights

As a Senior Application Scientist, I approach the solubilization of polybasic hydrochloride salts not merely as a mixing task, but as a thermodynamic process requiring strict environmental controls. N-methyl-1-(pyridin-2-yl)piperidin-3-amine is a complex molecule featuring multiple basic nitrogen centers (a pyridine ring, a piperidine ring, and a secondary amine).

The Hydrochloride Factor: When supplied as a hydrochloride (HCl) salt, the compound's thermodynamic solubility in aqueous biological buffers is significantly enhanced[1]. However, dissolving this strong ionic crystal lattice directly into 100% anhydrous Dimethyl Sulfoxide (DMSO)—a polar aprotic solvent—requires overcoming an initial kinetic barrier[2]. While the free base form might dissolve instantaneously in DMSO, the HCl salt often requires the application of kinetic energy (via sonication or gentle warming) to fully disrupt the lattice.

The Hygroscopicity of DMSO: DMSO is notoriously hygroscopic, rapidly absorbing atmospheric moisture upon exposure to air. Studies indicate that water uptake into DMSO stock solutions is a primary driver of compound precipitation, degradation, and concentration reduction over time[3][4]. Even a small percentage of water can drastically lower the solubility limit of the compound, leading to micro-precipitation that skews biological assay results[4]. Therefore, this protocol is designed as a self-validating system: it mandates the use of newly opened, anhydrous DMSO, inert gas purging, and single-use aliquoting to prevent freeze-thaw-induced precipitation[5].

Physicochemical Properties & Stoichiometry

Before beginning, it is critical to verify the exact salt stoichiometry from your vendor's Certificate of Analysis (CoA). Because the molecule contains three basic nitrogens, it may be supplied as a mono-, di-, or tri-hydrochloride salt, which drastically alters the molecular weight used for molarity calculations.

PropertyValue / Description
Chemical Name N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride
Base Formula C₁₁H₁₇N₃
Molecular Weight (Free Base) 191.28 g/mol
Molecular Weight (Mono-HCl) 227.74 g/mol (Verify via CoA)
Molecular Weight (Di-HCl) 264.20 g/mol (Verify via CoA)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 10 mM to 50 mM

Step-by-Step Experimental Protocol

Phase 1: Preparation and Calculation
  • Equilibration: Remove the lyophilized compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, immediately compromising the hygroscopic DMSO and the compound's integrity[3].

  • Calculation: Determine the required mass using the specific Molecular Weight (MW) from your CoA.

    • Formula:Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW (g/mol) / 1000

    • Example (10 mM stock of Mono-HCl in 1 mL):10 mM × 1 mL × 227.74 / 1000 = 2.28 mg

Phase 2: Weighing and Dissolution
  • Weighing: Using an analytical balance in a low-humidity environment, accurately weigh the calculated mass of the compound into a sterile, low-binding amber microcentrifuge tube.

  • Solvent Addition: Inside a chemical fume hood, open a fresh ampoule of anhydrous DMSO. Immediately pipette the calculated volume into the tube containing the compound.

  • Kinetic Disruption: Tightly cap the tube and vortex vigorously for 1–2 minutes.

  • Sonication (If Required): If visual inspection reveals undissolved particulates (common with HCl salts in aprotic solvents), place the tube in an ultrasonic water bath for 5–10 minutes. If the solution remains cloudy, apply gentle warming (maximum 37°C) to provide the thermodynamic energy needed to break the ionic lattice.

Phase 3: Quality Control and Storage
  • Visual QC: Hold the tube against a light source. The solution must be 100% optically clear with no refractive micro-particles.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile micro-vials. Causality: This prevents repeated freeze-thaw cycles, which synergistically enhance compound precipitation when combined with trace water uptake[5].

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open vials for 2–3 seconds to displace atmospheric oxygen and moisture before capping.

  • Storage: Store the aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[6].

Experimental Workflow Visualization

ProtocolWorkflow Start Equilibrate Vial to Room Temperature Calc Verify Stoichiometry (CoA) & Calculate Mass Start->Calc Weigh Weigh Compound (Analytical Balance) Calc->Weigh Solvent Add Anhydrous DMSO (In Fume Hood) Weigh->Solvent Mix Vortex & Sonicate (Max 37°C) Solvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix No Aliquot Aliquot (Single-Use) & Purge with Argon QC->Aliquot Yes Store Store at -20°C to -80°C (Desiccated) Aliquot->Store

Workflow for the preparation and storage of DMSO stock solutions.

Troubleshooting Matrix

ObservationScientific CauseRecommended Solution
Incomplete Dissolution High lattice energy of the hydrochloride salt in a non-aqueous, aprotic environment[2].Apply an ultrasonic bath for 5–10 minutes. Warm the solution gently to 37°C.
Precipitation Over Time Moisture uptake due to the highly hygroscopic nature of DMSO, reducing the compound's solubility limit[3].Discard the compromised aliquot. Ensure future aliquots are purged with Argon and use strictly fresh, anhydrous DMSO[4].
Loss of Biological Activity Repeated freeze-thaw cycles causing localized concentration gradients, crystallization, and degradation[5].Strictly adhere to the single-use aliquot system. Never return thawed working solutions to the -80°C freezer.

References

  • Benchchem. "Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO".
  • MedChemExpress. "SN-008 | SN-011 Analog - Storage method and period of stock solution".
  • Benchchem. "IFN alpha-IFNAR-IN-1 hydrochloride vs free base in experiments".
  • National Institutes of Health (NIH) / ACS Omega. "Hydrochloride Salt of the GABAkine KRM-II-81".
  • Ziath. "Samples in DMSO: What an end user needs to know".
  • ResearchGate. "Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store".
  • National Institutes of Health (NIH) / PMC. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules".

Sources

Application

Application Notes and Protocols for In Vivo Dosing of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for the novel compound, N-methyl-1-(pyridin-2-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for the novel compound, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. Due to the limited publicly available in vivo data for this specific molecule, this document establishes a foundational framework based on established principles of preclinical research for small molecule drug candidates.[1][2][3] The protocols herein are intended to be adapted based on emerging in vitro and in vivo data specific to this compound.

Introduction: Understanding the Compound and Preclinical Objectives

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a heterocyclic amine belonging to the piperidine class of organic compounds.[4] The piperidine structural motif is prevalent in many pharmaceuticals and natural alkaloids.[4] The hydrochloride salt form of this compound suggests an approach to enhance its aqueous solubility and dissolution rate, a critical step for improving bioavailability in vivo.[5][6]

The primary objectives of initial in vivo studies for a new chemical entity (NCE) like N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride are to:

  • Establish a preliminary safety and tolerability profile.

  • Characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Identify a potential therapeutic dose range for efficacy studies.[1]

This guide will walk through the logical progression of preclinical in vivo testing, from initial formulation and dose-range finding to more detailed pharmacokinetic and safety assessments.

Pre-formulation and Vehicle Selection: The Foundation of Reliable Dosing

The selection of an appropriate vehicle is a critical first step in any in vivo study to ensure accurate and reproducible dosing.[7] For N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, its salt form suggests good water solubility.

Table 1: Recommended Vehicle Screening for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

VehicleRationaleConsiderations
Sterile Water for Injection The hydrochloride salt should be readily soluble in water. This is the simplest and most preferred vehicle.Confirm solubility at the highest desired concentration. Check the pH of the final solution and adjust if necessary to be within a physiologically tolerated range (typically pH 4-8 for parenteral routes).
0.9% Sodium Chloride (Saline) Isotonic and physiologically compatible.Similar to water, confirm solubility and pH. The presence of chloride ions could potentially affect the solubility of the hydrochloride salt due to the common-ion effect, though this is less likely at physiological concentrations.[6]
Phosphate-Buffered Saline (PBS) Buffered to a physiological pH, which can be important for compound stability and tolerability.Check for any potential precipitation or interaction between the compound and phosphate ions.
5% Dextrose in Water (D5W) An alternative isotonic vehicle.Ensure the compound is stable in a dextrose solution.
0.5% (w/v) Carboxymethylcellulose (CMC) in water If aqueous solubility is limited at higher concentrations, a suspension may be necessary. CMC is a commonly used suspending agent.[8]Particle size of the suspended compound should be uniform and small enough for the intended route of administration. The suspension must be homogenous and easily re-suspended to ensure accurate dosing. The potential for neurotoxicity with some vehicles should be considered.[7]
Protocol 1: Vehicle Solubility and Stability Assessment
  • Objective: To determine the optimal vehicle for in vivo administration.

  • Materials: N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, selected vehicles (see Table 1), vortex mixer, pH meter, analytical balance, HPLC or LC-MS/MS for stability analysis.

  • Methodology:

    • Prepare saturated solutions of the test compound in each vehicle at room temperature and 37°C.

    • Visually inspect for complete dissolution.

    • If soluble, determine the pH of the resulting solution.

    • For the selected vehicle, prepare a solution at the highest anticipated dosing concentration.

    • Assess the stability of this solution at room temperature and 4°C over a 24-hour period using a suitable analytical method (e.g., HPLC) to detect any degradation.

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The initial in vivo studies aim to identify a range of doses that are well-tolerated and to establish the MTD.[9] This information is crucial for designing subsequent pharmacokinetic and efficacy studies. These studies are typically performed in a rodent species, such as mice or rats.

Workflow for Initial In Vivo Studies

G cluster_0 Phase 1: Initial Safety and Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy and Safety Dose-Range Finding (DRF) Dose-Range Finding (DRF) Maximum Tolerated Dose (MTD) Maximum Tolerated Dose (MTD) Dose-Range Finding (DRF)->Maximum Tolerated Dose (MTD) Iterative Process Single-Dose PK Single-Dose PK Multi-Dose PK (Optional) Multi-Dose PK (Optional) Single-Dose PK->Multi-Dose PK (Optional) Efficacy Studies Efficacy Studies Single-Dose PK->Efficacy Studies Guide Dose Regimen IND-Enabling Toxicology IND-Enabling Toxicology Efficacy Studies->IND-Enabling Toxicology Efficacy Studies->IND-Enabling Toxicology Justify Further Development MTD MTD MTD->Single-Dose PK Inform Dose Selection

Caption: Phased approach for in vivo evaluation of a new chemical entity.

Protocol 2: Acute Dose-Range Finding Study in Mice
  • Objective: To determine a range of tolerated doses for a single administration.

  • Animal Model: Male and female BALB/c mice, 6-8 weeks old.

  • Group Size: 3 animals per sex per group.

  • Vehicle: Selected based on Protocol 1.

  • Dose Levels: A wide range of doses administered as a single dose (e.g., 1, 10, 100, 500 mg/kg). The route of administration should be the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Data Collection:

    • Clinical observations immediately post-dose and at regular intervals for the first 4 hours, then daily for 14 days. Note any signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Body weights recorded prior to dosing and on days 7 and 14.

    • Record any instances of morbidity or mortality.

  • Endpoint: The study is terminated on day 14. A gross necropsy may be performed to look for any visible organ abnormalities.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1] This information is vital for correlating dose, exposure, and response.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats
  • Objective: To characterize the pharmacokinetic profile after a single administration.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.

  • Group Size: 3-4 animals per group.

  • Route of Administration and Dose: A non-toxic dose determined from the DRF study (e.g., 10 mg/kg PO and 2 mg/kg IV to determine bioavailability).

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride are quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum (peak) plasma concentration of a drug after administration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
t1/2 Half-life of the drug in the plasma.Determines the dosing interval and time to reach steady-state.
CL Clearance.The volume of plasma cleared of the drug per unit time.
Vd Volume of distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for non-IV routes).The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Preliminary Toxicology and Safety Assessment

Following single-dose studies, repeated-dose toxicity studies are necessary to assess the safety profile of the compound upon longer-term exposure, as guided by regulatory agencies like the FDA.[10][11][12]

Protocol 4: 14-Day Repeated Dose Toxicity Study in Rats
  • Objective: To evaluate the potential toxicity of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride after daily administration for 14 days.

  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

  • Group Size: 5 animals per sex per group.

  • Dose Levels: Vehicle control, low, mid, and high doses based on the MTD findings.

  • Administration: Daily administration for 14 days via the intended clinical route.

  • Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

  • Terminal Procedures:

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and major organs are weighed.

    • Tissues are collected and preserved for histopathological examination.

Logical Flow for a 14-Day Toxicity Study

G Start Start Dosing_Period Daily Dosing (14 Days) Monitor: Clinical Signs, Body Weight, Food Consumption Start->Dosing_Period Terminal_Procedures End of Study (Day 15) Blood Collection (Hematology & Clinical Chemistry) Necropsy & Organ Weights Dosing_Period->Terminal_Procedures Histopathology Tissue Processing Microscopic Examination Terminal_Procedures->Histopathology Data_Analysis Statistical Analysis Report Generation Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a 14-day repeated-dose toxicity study.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vivo evaluation of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. It is imperative that researchers meticulously document all procedures and results in accordance with Good Laboratory Practice (GLP) guidelines to ensure data integrity and reliability for potential regulatory submissions.[1] The data generated from these initial studies will be instrumental in making informed decisions about the continued development of this compound and for designing future efficacy studies in relevant disease models.

References

  • NextSDS. (n.d.). 3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride — Chemical Substance Information.
  • Fluorochem. (n.d.). (R)-N-(2-Methylpropyl)piperidin-3-amine dihydrochloride (CAS 1332765-61-3).
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.
  • ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • PubMed. (2018, December 15). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
  • PMC. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • PMC. (n.d.). Advancements in small molecule drug design: A structural perspective.
  • NextSDS. (n.d.). 5-Methyl-N-(piperidin-3-ylMethyl)pyridin-2-aMine hydrochloride, 98+% C12H20ClN3, MW: 241.76 — Chemical Substance Information.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Pharmaceutical Technology. (2025, October 31). Salt Selection in Drug Development.
  • NCBI - NIH. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed.
  • ScienceDirect. (2025, September 27). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy).
  • MDPI. (2025, January 9). Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability.
  • Wikipedia. (n.d.). Piperidine.
  • FDA. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • FDA. (n.d.). FDA Requirements for Preclinical Studies.
  • ResearchGate. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
  • BenchChem. (2025). Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine.
  • MedChemExpress. (2025, December 8). 4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride-SDS.
  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • NextSDS. (n.d.). (4-Methyl-pyridin-2-yl)-piperidin-3-ylMethyl-aMine hydrochloride, 98+% C12H20ClN3, MW.

Sources

Method

Advanced Cross-Coupling Protocols for N-Methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride

Executive Summary N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, deploying...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, deploying this specific substrate in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a triad of chemical challenges:

  • The steric hindrance of a secondary amine.

  • The catalyst-poisoning potential of the Lewis basic 2-pyridyl moiety.

  • The stoichiometric disruption caused by its hydrochloride salt form.

This application note provides a validated, high-yielding protocol engineered to overcome these specific bottlenecks, ensuring reproducible and scalable library synthesis.

Mechanistic Causality & Reaction Design

Overcoming the 2-Pyridyl Chelation Trap

The 1-(pyridin-2-yl)piperidine substructure contains a highly Lewis basic pyridine nitrogen. In traditional Pd-catalyzed systems (e.g., using Pd2​(dba)3​ and simple phosphines), this moiety acts as a strong ligand, sequestering the palladium into an off-cycle resting state and stalling the catalytic cycle[1].

The Solution: The protocol mandates the use of third- or fourth-generation (G3/G4) palladacycle precatalysts. These precatalysts rapidly and irreversibly generate the active mono-ligated L1​Pd(0) species, outcompeting substrate coordination and preventing the formation of inactive coordination complexes[1].

Steric Demands of the Secondary Amine

Because the nucleophile is a secondary amine (N-methyl) situated on a sterically demanding piperidine ring, the rate-limiting step in the catalytic cycle shifts from oxidative addition to reductive elimination[2].

The Solution: Computational and empirical studies demonstrate that the bulky, electron-rich biarylphosphine ligand RuPhos significantly lowers the activation energy barrier for reductive elimination in secondary amines compared to BrettPhos, which is typically optimal for primary amines[2].

The Stoichiometry of Salt Neutralization

Failure to account for the hydrochloride salt is the most common point of failure in this reaction. The HCl equivalent will instantly protonate and consume one equivalent of the inorganic base. If standard base loading (1.2–1.4 equiv) is used, the reaction will fail to proceed past oxidative addition due to a lack of base required for the amine deprotonation step. A minimum of 2.2 to 2.5 equivalents of base is strictly required.

Pathway & Workflow Visualizations

G Precat Pd Precatalyst (e.g., RuPhos Pd G3) ActivePd Active L-Pd(0) Catalyst Precat->ActivePd Activation OxAdd Oxidative Addition Ar-X + L-Pd(0) ActivePd->OxAdd Trap Off-Cycle Resting State (2-Pyridyl Chelation) ActivePd->Trap Substrate Poisoning PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar Coord Amine Coordination & Base Deprotonation PdII_Ar->Coord PdII_Amido L-Pd(II)(Ar)(NR2) Coord->PdII_Amido RedElim Reductive Elimination (Rate-Limiting for 2° Amines) PdII_Amido->RedElim Product Cross-Coupled Product + L-Pd(0) RedElim->Product Product->ActivePd Catalyst Turnover Trap->ActivePd Bulky Ligand Rescue

Buchwald-Hartwig catalytic cycle highlighting the 2-pyridyl off-cycle chelation trap.

Workflow Substrate N-methyl-1-(pyridin-2-yl) piperidin-3-amine HCl Step1 1. Stoichiometric Adjustment Substrate->Step1 Step1_Desc Add +1.0 equiv base to neutralize HCl salt Step1->Step1_Desc Step2 2. Ligand Selection Step1->Step2 Step2_Desc RuPhos preferred over BrettPhos for 2° amines Step2->Step2_Desc Step3 3. Base Selection Step2->Step3 Step3_Desc NaOtBu (Standard) LHMDS (Sensitive groups) Step3->Step3_Desc Step4 4. Precatalyst Step3->Step4 Step4_Desc Use G3/G4 Palladacycles for rapid initiation Step4->Step4_Desc

Strategic workflow for optimizing cross-coupling with coordinating secondary amine salts.

Quantitative Optimization Data

The following table summarizes the optimization matrix for coupling N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride with an unactivated aryl bromide.

Precatalyst / LigandBase (Equiv.)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd2​(dba)3​ / BINAPNaOtBu (2.5)Toluene100<10%Catalyst poisoned by 2-pyridyl coordination[1].
RuPhos Pd G3 Cs2​CO3​ (2.5)1,4-Dioxane10045%Weak base leads to slow deprotonation; incomplete conversion.
BrettPhos Pd G3NaOtBu (2.5)1,4-Dioxane8078%Sub-optimal reductive elimination rate for 2° amines[2].
RuPhos Pd G3LHMDS (3.0)THF6585%Ideal for base-sensitive aryl halides (e.g., esters)[3].
RuPhos Pd G3 NaOtBu (2.5) 1,4-Dioxane 80 >92% Optimal conditions; rapid initiation and turnover.

Self-Validating Experimental Protocol

Materials Required
  • Amine: N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride (1.2 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Charge an oven-dried Schlenk tube equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv), N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride (1.2 equiv), RuPhos Pd G3 (2–5 mol%), and NaOtBu (2.5 equiv).

  • Causality Note: Adding the solid base simultaneously with the HCl salt allows for immediate in situ freebasing upon solvent addition, preventing localized pH drops that could degrade the active catalyst.

Step 2: Atmosphere Exchange

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Validation Check: A failure to maintain vacuum indicates a leak. Pd(0) is highly sensitive to O2​ ; any ingress will result in rapid oxidation to inactive Pd(II) species, visually indicated by premature blackening of the mixture.

Step 3: Solvent Addition & Initiation

  • Add anhydrous, sparged 1,4-Dioxane via syringe to achieve a 0.2 M concentration with respect to the aryl halide.

  • Validation Check: Upon stirring at room temperature, the mixture should appear as a pale yellow suspension.

Step 4: Thermal Catalysis

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C.

  • Validation Check: Within 5–10 minutes, the suspension must transition to a deep red/orange homogeneous solution [4]. This color shift is the definitive visual marker of successful L1​Pd(0) generation and active oxidative addition. If the solution remains cloudy or turns black ( Pd black precipitation), abort the reaction as oxygen ingress or precatalyst failure has occurred.

Step 5: In-Process Control (IPC)

  • After 2 hours, sample 10 µL of the reaction mixture under a positive flow of Argon, dilute in LC-MS grade MeCN, and analyze.

  • Causality Note: Monitor for the disappearance of the aryl halide. If the intermediate L−Pd(II)(Ar)(NR2​) mass is observed without product formation, reductive elimination is stalled. In such cases, consider increasing the temperature to 100 °C.

Step 6: Workup & Isolation

  • Once complete, cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and palladium residues.

  • Causality Note: The 2-pyridyl group and piperidine ring make the product highly polar and basic. Avoid acidic aqueous washes (e.g., 1M HCl), as the target product will protonate and partition entirely into the aqueous layer, leading to catastrophic yield loss. Wash only with brine or saturated NaHCO3​ .

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants Source: The Journal of Organic Chemistry URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for Assay Development Incorporating N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

Introduction Protein kinases are a large and diverse family of enzymes that play critical roles in regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases are a large and diverse family of enzymes that play critical roles in regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery and development efforts.[1][3][4][5] The development of robust and reliable assays to measure kinase activity is paramount for identifying and characterizing novel kinase inhibitors.[1][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cellular assays incorporating the novel small molecule, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, a putative kinase inhibitor.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[7] The incorporation of a pyridine ring and a methylated amine in the structure of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride suggests its potential as a kinase inhibitor, likely targeting the ATP-binding pocket.[8] This guide will provide a step-by-step approach to developing a comprehensive assay cascade to characterize the inhibitory potential of this compound, from initial biochemical screening to cellular target engagement and downstream pathway analysis.

PART 1: Biochemical Assay Development for Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its activity in a controlled, in vitro environment.[5] Biochemical assays provide a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase.[1][4]

Choosing the Right Biochemical Assay Format

Several assay formats are available for measuring kinase activity, each with its own advantages and disadvantages.[5][9] The choice of format will depend on factors such as the specific kinase being studied, the required throughput, and available instrumentation.[10]

Commonly Used Biochemical Kinase Assay Formats:

Assay Format Principle Advantages Disadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[4][9]High sensitivity, considered the "gold standard".[9]Requires handling of radioactive materials, costly waste disposal.[4][9]
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[3][5] This includes TR-FRET and Fluorescence Polarization (FP) assays.[3][4]High sensitivity, amenable to high-throughput screening (HTS).[3]Potential for interference from fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP or the production of ADP using a luciferase-based system (e.g., ADP-Glo™).[3][11]High sensitivity, broad applicability to different kinases.[11]Can be susceptible to interference from compounds affecting luciferase.
Enzyme-Coupled Assays Links the production of ADP to a detectable signal through a series of enzymatic reactions.[1][12]Cost-effective, uses standard laboratory equipment.[12]Can be prone to interference from compounds that affect the coupling enzymes.

For the initial characterization of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is recommended due to its high sensitivity, robustness, and ease of use in a high-throughput format.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC₅₀ value of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride against a target kinase.

Materials:

  • N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

  • Target Kinase (e.g., a receptor tyrosine kinase or a serine/threonine kinase)

  • Kinase Substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the target kinase)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in 100% DMSO.

    • Perform a serial dilution of the stock solution in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (for control wells).

    • Add 2.5 µL of the kinase/substrate mixture (pre-mixed in kinase buffer).

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the determined reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Workflow for Biochemical Kinase Assay

A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Compound + Kinase/Substrate + ATP) A->B C Incubation (Optimal Temperature & Time) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Signal Generation (Add Kinase Detection Reagent) D->E F Luminescence Measurement (Plate Reader) E->F G Data Analysis (IC₅₀ Determination) F->G

Caption: Workflow for a typical biochemical kinase inhibition assay.

PART 2: Cellular Assay Development

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are essential to understand a compound's activity in a more physiologically relevant context.[5][13] These assays assess the compound's ability to penetrate cell membranes, engage its target, and modulate downstream signaling pathways.[13][14]

Target Engagement Assays

Target engagement assays confirm that the compound binds to its intended kinase target within living cells.[5][13] The NanoBRET™ Target Engagement Assay is a powerful technology for quantifying compound binding at the target kinase in real-time.[11][13][15]

Principle of NanoBRET™ Target Engagement: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[13][15] When a test compound displaces the tracer, the BRET signal decreases, allowing for the quantification of compound affinity.[13]

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Plate reader with luminescence and BRET detection capabilities

Protocol:

  • Cell Plating:

    • Seed the cells expressing the NanoLuc®-kinase fusion protein in a 96-well plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in Opti-MEM®.

    • Add the diluted compound to the cells.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission / donor emission).

    • Normalize the data to the vehicle control.

    • Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.

Downstream Signaling Pathway Analysis

Inhibiting a kinase should lead to a measurable change in the phosphorylation of its downstream substrates.[16][17] Western blotting or cellular immunoassays (e.g., ELISA) can be used to assess the phosphorylation status of key signaling proteins.[13]

Example Signaling Pathway to Investigate: If N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is hypothesized to target a receptor tyrosine kinase (RTK), downstream pathways such as the MAPK/ERK and PI3K/Akt pathways should be examined.[16][17]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride Inhibitor->RTK Inhibition

Caption: Potential inhibition of RTK signaling by the test compound.

Protocol: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride for a specified time.

    • Lyse the cells and collect the protein lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target downstream proteins (e.g., phospho-ERK and total ERK).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

PART 3: Data Interpretation and Troubleshooting

Data Summary Table:

Assay Type Parameter Measured Expected Outcome for an Active Inhibitor
Biochemical Kinase Assay IC₅₀ (nM)Low nanomolar to micromolar IC₅₀ value.
NanoBRET™ Target Engagement IC₅₀ (nM)Potent displacement of the tracer, indicating binding to the target kinase.
Western Blotting Reduction in phosphorylation of downstream substratesDose-dependent decrease in the phosphorylation of key signaling proteins.

Troubleshooting Common Issues:

  • High IC₅₀ in Biochemical Assay:

    • Possible Cause: Poor compound solubility, incorrect ATP concentration, or inactive enzyme.

    • Solution: Check compound solubility, optimize ATP concentration to be near the Kₘ of the enzyme, and verify enzyme activity with a known inhibitor.[3][10]

  • No Cellular Activity Despite Biochemical Potency:

    • Possible Cause: Poor cell permeability, rapid metabolism of the compound, or efflux by cellular transporters.[8]

    • Solution: Assess compound permeability using a PAMPA assay, and investigate metabolic stability in liver microsomes.

  • Off-Target Effects in Cellular Assays:

    • Possible Cause: The compound may inhibit multiple kinases.[5]

    • Solution: Profile the compound against a panel of kinases to determine its selectivity.[5][18]

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride as a potential kinase inhibitor. By integrating biochemical and cellular assays, researchers can gain a thorough understanding of the compound's potency, target engagement, and mechanism of action, which is essential for advancing promising candidates in the drug discovery pipeline.[5][9]

References

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Schwartz, B., & Parker, G. (2012). Assay Development for Protein Kinase Enzymes. In H. An & M. B. Woolf (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • An, W. F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 2(3), 199–218. [Link]

  • De Kimpe, N., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2891–2904. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed. [Link]

  • Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the head & neck, 2, 5. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025, April 3). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.).
  • What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 13). Frontiers in Pharmacology, 14. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (n.d.). RSC Advances, 6(102), 100115-100119. [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005, March 1). Combinatorial Chemistry & High Throughput Screening, 8(2), 181-195. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, January 8). ACS Medicinal Chemistry Letters, 11(3), 226-236. [Link]

  • Inhibitors of Protein Kinase Signaling Pathways. (2004, March 16). Arteriosclerosis, Thrombosis, and Vascular Biology, 24(4), 613-622. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018, August 28). Molecules, 23(9), 2185. [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020, December 18). Molecules, 25(24), 6019. [Link]

  • Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy. (2021, December 14). International Journal of Molecular Sciences, 22(24), 13444. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017, May 26). Journal of Visualized Experiments, (123). [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024, September 19). Molecules, 29(18), 4349. [Link]

  • Funcational assay platform to identify novel inhibitors of receptor tyrosine kinases. (n.d.). Journal of Clinical Oncology, 23(16_suppl), 3093-3093. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2013, August 1). Clinical Cancer Research, 19(15), 3958-3964. [Link]

  • High throughput screening of 52 FDA-approved kinase inhibitor... (n.d.). ResearchGate. [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. (2016, September 8). Analyst, 141(19), 5604-5609. [Link]

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (n.d.).
  • N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). (2025, September 27). Bioorganic Chemistry, 164, 108343. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthesis Yield of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

Welcome to the technical support center for the synthesis of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important pharmaceutical intermediate. This document provides in-depth, experience-based insights and detailed protocols to help you overcome common challenges and improve your synthesis yield and purity.

I. Overview of the Synthesis

The synthesis of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride typically involves a multi-step process. A common and effective route is the reductive amination of a suitable piperidone precursor, followed by N-methylation and subsequent pyridinylation, and finally, salt formation. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic Pathway Overview

Synthetic_Pathway A Piperidone Precursor B N-methyl-piperidin-3-amine A->B Reductive Amination & N-methylation C N-methyl-1-(pyridin-2-yl)piperidin-3-amine B->C Pyridinylation D N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride C->D Salt Formation Troubleshooting_Workflow Start Low Overall Yield Step1 Analyze each reaction step individually Start->Step1 ReductiveAmination Issue with Reductive Amination/N-methylation? Step1->ReductiveAmination Pyridinylation Issue with Pyridinylation? Step1->Pyridinylation Purification Issue with Purification/Salt Formation? Step1->Purification OptimizeRA Optimize pH, reducing agent, and methylation conditions ReductiveAmination->OptimizeRA Yes OptimizePyr Screen catalysts, ligands, and reaction conditions Pyridinylation->OptimizePyr Yes OptimizePur Modify chromatography eluent, use acid-base extraction, screen crystallization solvents Purification->OptimizePur Yes Success Improved Yield and Purity OptimizeRA->Success OptimizePyr->Success OptimizePur->Success

Optimization

troubleshooting solubility issues of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in aqueous media

Welcome to the technical support center for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in foundational physicochemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust experimental protocols.

Understanding the Molecule: A Foundation for Troubleshooting

N-methyl-1-(pyridin-2-yl)piperidin-3-amine is a basic compound containing three nitrogen atoms, each with the potential to be protonated. The hydrochloride salt form is utilized to enhance its aqueous solubility.[1] The solubility of this salt is intrinsically linked to the equilibrium between the highly soluble ionized form and the less soluble free base form. This equilibrium is highly sensitive to the pH of the aqueous medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride not dissolving completely in water, or why is it precipitating out of solution?

This is the most common issue and can be attributed to several factors, primarily related to pH and concentration.

Root Cause Analysis:

  • pH of the Medium: The hydrochloride salt of a basic compound like N-methyl-1-(pyridin-2-yl)piperidin-3-amine is most soluble at an acidic pH. When dissolved in neutral or alkaline water, the protonated, soluble form can convert to the less soluble free base, leading to precipitation. The pH of unbuffered deionized water can vary and may not be sufficiently acidic to maintain the salt form, especially as the concentration of the compound increases.

  • Disproportionation: This phenomenon occurs when the salt form of a drug converts to its free base in a suspension or solution. For a hydrochloride salt of a weak base, this can happen if the pH of the solution rises above the pKa of the basic functional groups.

  • Concentration Exceeding Solubility Limit: Even under optimal pH conditions, every compound has a maximum solubility. You might be attempting to prepare a solution that is more concentrated than what is achievable at a given temperature and pH.

Troubleshooting Protocol:

  • Measure the pH of your solution: Use a calibrated pH meter to check the pH of your solution after adding the compound. If it is neutral or basic, this is likely the cause of the poor solubility.

  • Acidify the medium: Before adding the compound, adjust the pH of the water to a more acidic range (e.g., pH 2-4) using a small amount of dilute hydrochloric acid (e.g., 0.1 N HCl). This will ensure that the amine groups remain protonated and the compound stays in its soluble salt form.

  • Controlled Dissolution: Add the compound gradually to the acidified water while stirring. This will help to avoid localized high concentrations that could lead to precipitation.

  • Sonication: If the compound is still not dissolving, gentle sonication can help to break up any aggregates and increase the rate of dissolution.

  • Determine the solubility limit: If you consistently observe precipitation even at low pH, you may be exceeding the compound's intrinsic solubility. A systematic solubility study may be necessary (see Experimental Protocols section).

FAQ 2: How does pH specifically affect the solubility of my compound, and how can I determine the optimal pH for my experiments?

The solubility of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is highly pH-dependent due to the presence of multiple basic nitrogen atoms.

Scientific Rationale:

The key to understanding pH-dependent solubility lies in the Henderson-Hasselbalch equation. For a basic compound, as the pH of the solution decreases, the extent of protonation increases, leading to a higher concentration of the more soluble ionized form. The pKa is the pH at which 50% of the molecules are in the ionized form and 50% are in the non-ionized (free base) form. To maintain solubility, the pH of the solution should ideally be at least 1-2 pH units below the pKa of the most basic nitrogen atom.

Experimental Workflow for pH Optimization:

Caption: Workflow for determining the optimal pH for solubilizing N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride.

Illustrative pH-Solubility Profile:

The following table provides an illustrative example of how the solubility of a basic hydrochloride salt like N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride might vary with pH. Note: This is a generalized representation and actual experimental determination is recommended.

pHExpected Dominant SpeciesIllustrative Solubility (mg/mL)Rationale
2.0Fully Protonated (Multiple Cations)> 100The compound is fully ionized, leading to strong interactions with water molecules and high solubility.
4.0Predominantly Protonated (Multiple Cations)> 100Well below the pKa of all basic centers, ensuring the compound remains in its highly soluble salt form.
6.0Partial Deprotonation of Pyridine10 - 50As the pH approaches the pKa of the pyridine nitrogen, a portion of the molecules may become less charged.
7.4Significant presence of less protonated species1 - 10At physiological pH, the equilibrium shifts further towards the less soluble, partially deprotonated forms.
9.0Predominantly Free Base (or partially protonated)< 1Approaching the pKa of the more basic piperidine and secondary amine, leading to significant precipitation.
FAQ 3: Can I use buffers to prepare my solution? Are there any I should avoid?

Yes, using buffers is highly recommended for maintaining a stable pH and ensuring consistent solubility.

Best Practices for Buffer Selection:

  • Recommended Buffers: For acidic conditions, citrate or acetate buffers are good choices. For near-neutral pH (if required for your assay, and the compound is sufficiently soluble), phosphate-buffered saline (PBS) can be used, but be mindful of potential solubility limitations.

  • Buffers to Use with Caution: Phosphate buffers can sometimes lead to the precipitation of phosphate salts of basic drugs, although this is less common with hydrochloride salts. It is always good practice to visually inspect your solution for any signs of precipitation after preparation and equilibration.

  • Ionic Strength: Be aware that high concentrations of buffer salts can potentially decrease the solubility of your compound due to the common ion effect, although this is more of a concern with salts other than chloride.[3]

Troubleshooting with Buffers:

  • Prepare the buffer at the desired pH first.

  • Add the N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride to the pre-made buffer.

  • If you observe precipitation, consider:

    • Lowering the pH of your buffer.

    • Using a different buffer system.

    • Reducing the concentration of your compound.

FAQ 4: I've tried adjusting the pH, but I still have solubility issues. What other strategies can I employ?

If pH adjustment alone is insufficient, other formulation strategies can be considered, especially if you need to work at a less acidic pH or at a higher concentration.

Advanced Troubleshooting Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of your compound.

    • Examples: Ethanol, propylene glycol, or polyethylene glycol (PEG) 300/400.

    • Protocol: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous medium and assess the impact on solubility. Gradually increase the percentage if needed. Be aware that high concentrations of organic solvents can affect the biological activity in your assay.

  • Surfactants: Non-ionic surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles.

    • Examples: Tween® 80 or Polysorbate 20.

    • Protocol: Prepare a stock solution of the surfactant and add it to your aqueous medium to achieve a final concentration typically above the critical micelle concentration (CMC), for example, 0.1% w/v.

  • Complexing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: This requires a more involved formulation development process, often starting with a 1:1 molar ratio of the compound to the cyclodextrin and assessing the solubility enhancement.

Decision-Making Flowchart for Advanced Troubleshooting:

Caption: Decision-making flowchart for advanced solubility enhancement strategies.

Experimental Protocols

Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for accurately determining the equilibrium solubility of a compound.

Materials:

  • N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • A series of aqueous buffers (e.g., 0.1 N HCl, acetate buffer pH 4, phosphate buffer pH 6.8, phosphate-buffered saline pH 7.4)

  • Syringe filters (0.45 µm, preferably with low drug binding, e.g., PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the compound to vials containing a known volume of each buffer. "Excess" means that solid material should be visible after the equilibration period.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

References

  • PubChem. N-methyl-1-(pyridin-2-yl)piperidin-4-amine. National Center for Biotechnology Information. Available at: [Link].

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Wikipedia. (2024). Piperidine. Available at: [Link].

  • Ataman Kimya. PIPERIDINE. Available at: [Link].

  • Google Patents. (2013). (R)-3-amino piperidine hydrochloride preparation method.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link].

Sources

Troubleshooting

reducing synthetic impurities in N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride batches

Technical Support Center: N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride Introduction N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a key intermediate in pharmaceutical development, valued for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

Introduction

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a key intermediate in pharmaceutical development, valued for its specific chemical structure. Achieving high purity (>99.5%) is critical, as even minor impurities can impact downstream reactions, biological activity, and regulatory compliance. This guide provides in-depth troubleshooting strategies, validated protocols, and expert insights to help researchers identify, control, and reduce synthetic impurities in their batches.

The primary synthetic route typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine and N-methylpiperidin-3-amine, followed by conversion to the hydrochloride salt. Impurities often arise from unreacted starting materials, side reactions, or degradation products. This document will address these challenges systematically.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific, frequently encountered problems during the synthesis and purification process.

Issue: Presence of Unreacted Starting Materials

Question: My final product shows significant levels of unreacted N-methylpiperidin-3-amine and/or 2-chloropyridine in the HPLC and 1H NMR analysis. What is the cause and how can I remove them?

Answer:

The presence of starting materials post-reaction is typically due to incomplete reaction kinetics or unfavorable equilibrium. The primary cause is often insufficient reaction time, inadequate temperature, or sub-optimal base selection.

  • Mechanistic Insight: The SNAr reaction requires a base to neutralize the HCl generated, driving the reaction to completion. If the base is too weak or used in insufficient amounts, the reaction can stall.

  • Troubleshooting Workflow:

    G start Impurity Detected: Unreacted Starting Materials check_reaction Verify Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction: - Increase Temperature - Extend Reaction Time - Use Stronger Base (e.g., K2CO3, DBU) incomplete->optimize purify Purification Strategy Selection complete->purify optimize->start acid_base Acid-Base Extraction: - Dissolve in EtOAc - Wash with dilute aq. HCl (removes basic amine SM) - Wash with dilute aq. NaHCO3 (removes acidic byproducts) purify->acid_base High Polarity Difference column Silica Gel Chromatography: - Gradient elution (e.g., DCM -> 5-10% MeOH in DCM) - Separates based on polarity purify->column Low Polarity Difference validate Validate Purity (HPLC > 99.5%) acid_base->validate column->validate success Proceed to Salt Formation validate->success Pass

    Caption: Troubleshooting workflow for starting material impurities.

  • Recommended Actions:

    • Post-Reaction Quench and Extraction: After the reaction is complete, perform an acid-base workup. Dissolve the crude reaction mixture in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate and extract the basic N-methylpiperidin-3-amine starting material into the aqueous layer.

      • Subsequently, wash with a dilute aqueous base (e.g., saturated NaHCO3) to remove any acidic impurities.

    • Chromatography: If the starting materials are still present, silica gel column chromatography is highly effective. The product is significantly more polar than 2-chloropyridine. A gradient elution from pure DCM to 5-10% Methanol/DCM should provide excellent separation.

Issue: Formation of a Bis-substituted Impurity

Question: I have identified an impurity with a mass corresponding to the addition of two piperidine units to the pyridine ring. How is this formed and how can it be prevented?

Answer:

This is likely a di-substituted pyridine impurity, arising from further reaction of the product with the N-methylpiperidin-3-amine starting material. This typically occurs at higher temperatures when there is a high concentration of the amine nucleophile.

  • Mechanistic Insight: The electron-donating nature of the piperidinyl group on the pyridine ring deactivates it towards further nucleophilic substitution. However, under forcing conditions (high heat, prolonged reaction times), a second substitution can occur, typically at the 6-position.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of the N-methylpiperidin-3-amine (e.g., 1.1 to 1.2 equivalents).

    • Temperature Control: Maintain the reaction temperature at the lowest effective level. Monitor the reaction progress closely by TLC or LC-MS and stop it as soon as the 2-chloropyridine is consumed.

    • Slow Addition: Add the N-methylpiperidin-3-amine slowly to the reaction mixture containing 2-chloropyridine to maintain a low instantaneous concentration of the nucleophile.

  • Removal: This impurity is often very close in polarity to the desired product, making it difficult to remove.

    • High-Performance Column Chromatography: Requires careful optimization of the mobile phase. A shallower gradient (e.g., 0-5% MeOH in DCM over many column volumes) may be necessary.

    • Recrystallization: Converting the crude mixture to the hydrochloride salt and performing a careful recrystallization can be effective. The desired product's salt may have different solubility properties than the impurity's salt. See Protocol 3.2 for an optimized method.

Experimental Protocols

Protocol: Acid-Base Extraction for Starting Material Removal
  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per 1 g of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously for 1 minute. Allow the layers to separate and drain the lower aqueous layer. This step removes the unreacted N-methylpiperidin-3-amine.

  • Base Wash: Add an equal volume of saturated NaHCO3 (aq) solution to the organic layer. Shake for 1 minute to neutralize any remaining acid and remove acidic byproducts. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (aq) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.

  • QC Check: Analyze a small sample by HPLC or TLC to confirm the absence of the starting materials before proceeding to salt formation.

Protocol: Optimized Recrystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude N-methyl-1-(pyridin-2-yl)piperidin-3-amine free base in isopropanol (IPA) (approx. 5-8 mL per 1 g).

  • Salt Formation: While stirring, add a solution of HCl in IPA (e.g., 2M solution) dropwise until the pH of the solution is between 2 and 3 (check with pH paper). Do not add a large excess of acid.

  • Initiate Crystallization: Stir the mixture at room temperature for 30 minutes. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Slowly cool the mixture to 0-5 °C in an ice bath and hold for at least 2 hours to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold IPA (2 x 1 mL per 1 g) to remove soluble impurities.

  • Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.

  • Purity Analysis: Confirm final purity by HPLC, 1H NMR, and melting point.

Frequently Asked Questions (FAQs)

Q1: My final hydrochloride salt is a sticky oil instead of a crystalline solid. Why is this happening?

A1: This is a common issue that can be caused by several factors:

  • Residual Solvent: The presence of water or other solvents can inhibit crystallization. Ensure your free base is completely dry before adding HCl.

  • Excess Acid: The addition of too much HCl can lead to the formation of a hygroscopic dihydrochloride salt or an oily ionic liquid. Use a stoichiometric amount of HCl (1.0-1.05 equivalents).

  • Impurities: The presence of impurities disrupts the crystal lattice formation. Ensure the free base is of high purity (>98%) before attempting salt formation. Try the recrystallization protocol (Section 3.2 ) with different solvent systems, such as IPA/MTBE or Ethanol/Ethyl Acetate.

Q2: What are the ideal HPLC conditions for analyzing the purity of the final product?

A2: A reverse-phase HPLC method is standard. Here is a reliable starting point, which should be validated in your laboratory.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Q3: How can I minimize the formation of N-oxide impurities?

A3: N-oxide impurities can form from the oxidation of the pyridine nitrogen or the tertiary amine on the piperidine ring.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can reduce oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.

  • Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants.

  • Storage: Store the final product and the free base intermediate protected from light and air.

References

There are no specific synthesis papers for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in the provided search results. The references below are authoritative sources for the general principles and techniques discussed.

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Carey, F. A., & Sundberg, R. J. (2007). Springer. URL: [Link]

  • Title: Practical Organic Chemistry Source: Vogel, A. I. (1989). Longman Scientific & Technical. (Provides foundational techniques for purification like recrystallization and extraction). URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: Armarego, W. L., & Chai, C. L. (2012). Butterworth-Heinemann. URL: [Link]

Optimization

optimizing storage and stability conditions for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulators, and drug development professionals handling N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulators, and drug development professionals handling N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride . Because this active pharmaceutical ingredient (API) intermediate contains a pyridine ring, a piperidine ring, a secondary amine, and is formulated as a hydrochloride salt, it presents unique physicochemical vulnerabilities.

This portal synthesizes regulatory standards and chemical causality to help you troubleshoot instability, optimize storage, and design robust degradation protocols.

Part 1: Troubleshooting Guide – Physical & Chemical Instability

Q: Why does the lyophilized powder of my compound become sticky, clump together, and become difficult to weigh after the vial is opened? A: This is a classic symptom of deliquescence driven by the hygroscopicity of the amine hydrochloride salt. The strong hydrogen-bonding capability of the chloride counterion and the protonated amine interacts aggressively with atmospheric water molecules[1]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it absorbs moisture and begins to dissolve in its own absorbed water. Causality & Solution: Moisture absorption lowers the activation energy for hydrolytic degradation. Always equilibrate the vial to room temperature in a desiccator before opening to prevent thermal condensation. Store the bulk material in a tightly closed container with a desiccant (e.g., silica gel) to keep the micro-environment below the CRH[2].

Q: During accelerated stability testing (40°C / 75% RH), our LC-MS shows a new degradation product with a mass shift of +16 Da. What is the mechanism? A: A +16 Da mass shift is the stoichiometric signature of oxidation, specifically the formation of an N-oxide. Your compound contains highly electron-rich nitrogen centers: a pyridine nitrogen and a secondary amine (N-methyl). These centers act as nucleophiles that readily react with atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides present in excipients. Causality & Solution: Transition metal impurities from synthesis or peroxide-forming solvents (like ethers) catalyze this oxidation. Purge the headspace of your storage container with an inert gas (Argon or Nitrogen) prior to sealing to displace oxygen.

Q: Does this compound require protection from light during benchtop handling? A: Yes. Heterocyclic aromatic rings like pyridine can undergo photo-induced radical reactions when exposed to ultraviolet (UV) or high-intensity visible light, leading to ring-opening or polymerization. According to ICH Q1A(R2) and Q1B guidelines, photostability must be established for new drug substances[3]. Always handle the solution in amber glassware and store the solid in light-resistant containers.

Part 2: FAQ – Optimizing Storage & Handling

Q: What are the optimal long-term storage conditions to comply with regulatory standards? A: According to ICH Q1A(R2) guidelines, formal stability studies must evaluate thermal and moisture sensitivity to establish a reliable shelf life[3]. For long-term preservation of this specific amine hydrochloride, sub-zero temperatures are required to arrest kinetic degradation pathways.

Quantitative Data: Stability Conditions Matrix
ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 6 Months)Scientific Rationale / Causality
Temperature 2°C to 8°C-20°CMinimizes thermal kinetic energy, preventing oxidation and cleavage[4].
Humidity < 30% RH (Desiccated)< 30% RH (Desiccated)Prevents deliquescence and moisture-catalyzed hydrolysis of the salt[2].
Atmosphere Ambient (Tightly sealed)Argon / Nitrogen PurgedDisplaces atmospheric oxygen to prevent N-oxide formation.
Light Exposure Amber vial / DarkAmber vial / DarkMitigates UV/Vis-induced radical formation and photolytic degradation[3].
Container HDPE or GlassGlass (PTFE-lined cap)Prevents leaching of plasticizers which can react with the secondary amine[2].

Part 3: Experimental Protocol – ICH Q1A-Aligned Forced Degradation Study

To validate your stability-indicating analytical procedures and map the degradation pathways of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, execute the following self-validating forced degradation workflow[3][5].

Step 1: Baseline Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Water:Acetonitrile (50:50, v/v).

  • Record the initial purity profile using LC-HRMS (High-Resolution Mass Spectrometry) at λ = 254 nm.

  • Causality Check: Ensure the peak shape is sharp; amine hydrochlorides often cause peak tailing on standard C18 columns. Use a column designed for basic compounds or add 0.1% TFA to the mobile phase to suppress secondary interactions.

Step 2: Thermal & Hydrolytic Stress

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. (Note: The basic environment will neutralize the hydrochloride salt, converting the API to its free base. Monitor closely for precipitation).

  • Thermal (Solid State): Place 10 mg of the solid powder in an open petri dish at 60°C and 75% RH for 7 days[3].

Step 3: Oxidative Stress

  • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours in the dark. This specifically targets the pyridine and piperidine nitrogens to evaluate N-oxide formation susceptibility.

Step 4: Photolytic Stress (ICH Q1B)

  • Expose 10 mg of solid powder and 2 mL of stock solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near-UV energy[3][6].

Step 5: Neutralization, Analysis, and Self-Validation

  • Neutralize the acid/base stressed samples to pH 7.0 using equimolar NaOH or HCl to prevent damage to the LC column.

  • Dilute all stressed samples to a nominal concentration of 0.1 mg/mL.

  • Analyze via LC-HRMS.

  • Self-Validating System Check: Calculate the mass balance. The sum of the peak area of the intact API plus the peak areas of all degradation products must equal approximately 100% of the initial baseline peak area. If the mass balance is <90%, it proves that volatile degradants have escaped or highly polar degradants are eluting in the void volume, requiring orthogonal analytical techniques (e.g., GC-MS or NMR).

Part 4: Workflow Visualization

StabilityWorkflow cluster_Stress Forced Degradation Pathways (ICH Q1A) API N-methyl-1-(pyridin-2-yl) piperidin-3-amine HCl (Intact API) Thermal Thermal / Moisture Stress (60°C / 75% RH) Risk: Deliquescence API->Thermal Photo Photolytic Stress (UV/Vis Exposure) Risk: Radical Cleavage API->Photo Oxidation Oxidative Stress (H2O2 / O2 Exposure) Risk: N-Oxide Formation API->Oxidation Analysis LC-HRMS Analysis (Impurity Profiling & Mass Balance) Thermal->Analysis Photo->Analysis Oxidation->Analysis Storage Optimized Storage: -20°C, Desiccated, Argon Purged Analysis->Storage

Fig 1: Forced degradation workflow and assignment of storage conditions based on ICH Q1A guidelines.

References

  • Q1A(R2)
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA)
  • Source: fda.
  • Source: medkoo.
  • Source: sigmaaldrich.
  • Source: acs.
  • Source: diplomatacomercial.

Sources

Troubleshooting

preventing oxidative degradation of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

Welcome to the Technical Support Center for the stabilization of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride . As researchers and formulation scientists, you are dealing with a complex active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride .

As researchers and formulation scientists, you are dealing with a complex active pharmaceutical ingredient (API) containing three distinct nitrogen centers: a pyridine ring, a tertiary piperidine amine, and a secondary N-methylamine. This architectural complexity makes the molecule highly susceptible to multiple, competing oxidative degradation pathways.

This guide is designed to move beyond basic troubleshooting. It provides mechanistic causality, self-validating experimental protocols, and data-driven formulation strategies to ensure the chemical integrity of your drug product.

🔬 Diagnostic FAQ: Identifying the Root Cause of Degradation

Q: Why is our API degrading oxidatively despite being formulated as a stable hydrochloride salt? A: While salt formation (protonation) significantly reduces the nucleophilicity of amines—thereby protecting the lone electron pair from electrophilic attack by peroxides—this protection is highly dependent on the microenvironmental pH of your formulation [1]. If the API is blended with excipients that have a higher surface pH (e.g., basic lubricants or certain diluents), moisture ingress can trigger a localized pH shift. This liberates the free base form of the N-methyl secondary amine and the pyridine ring. Once the lone pairs are available, trace peroxides commonly found in excipients (like PEGs or polysorbates) facilitate a rapid two-electron nucleophilic oxidation [2].

Q: LC-MS analysis shows a mass shift of +16 Da. How do we determine which nitrogen was oxidized? A: A +16 Da shift indicates the addition of a single oxygen atom. Because your molecule has three nitrogens, regioselectivity is dictated by basicity and steric hindrance [3].

  • Secondary Amine (N-methyl): Highly nucleophilic when unprotonated; prone to forming a hydroxylamine.

  • Pyridine Nitrogen: Less basic, but highly susceptible to peroxy-acid oxidation, forming a pyridine N-oxide [4].

  • Tertiary Piperidine Amine: Sterically hindered and electron-withdrawn by the adjacent pyridine ring, making it the least likely site for N-oxidation. Troubleshooting Action: Utilize LC-MS/MS collision-induced dissociation (CID). Pyridine N-oxides typically show a characteristic loss of 16 Da (O) or 17 Da (OH), whereas N-methyl hydroxylamines exhibit a loss of 30 Da (formaldehyde) via radical fragmentation.

Q: We observe N-demethylation (loss of 14 Da) alongside N-oxidation. What drives this, and how do we stop it? A: N-demethylation is driven by an autoxidative (radical chain) mechanism rather than direct peroxide attack. Trace transition metals (Fe²⁺, Cu²⁺) in your excipients catalyze the homolytic cleavage of molecular oxygen, generating highly reactive alkoxy or peroxy radicals [5]. These radicals abstract a hydrogen atom from the alpha-carbon of the N-methyl group. The resulting carbon-centered radical reacts with oxygen to form an unstable carbinolamine intermediate, which hydrolyzes into the primary amine and formaldehyde. Stopping this requires a dual-intervention strategy: a metal chelator to arrest initiation, and a chain terminator to quench propagating radicals.

🧬 Mechanistic Pathways of Degradation

Understanding the exact pathway is critical for selecting the correct antioxidant. The diagram below maps the causal relationship between specific stressors and their resulting degradants.

Pathway API API: N-methyl-1-(pyridin-2-yl) piperidin-3-amine HCl Peroxides Hydroperoxides in Excipients (Nucleophilic Attack) API->Peroxides Microenvironmental pH shift (Free Base) Radicals Trace Metals & O2 (Radical Autoxidation) API->Radicals Metal Catalysis NOxide Pyridine / Piperidine N-oxide Peroxides->NOxide 2e- Oxidation Hydroxylamine Secondary Amine Hydroxylamine Peroxides->Hydroxylamine 2e- Oxidation Demethylation N-Demethylation (Primary Amine + Formaldehyde) Radicals->Demethylation Hydrogen Abstraction

Mechanistic pathways of oxidative degradation for the target API.

🛡️ Formulation Strategy & Troubleshooting Workflow

Do not apply antioxidants blindly. Antioxidants that prevent autoxidation (like BHT) are entirely ineffective against peroxide-mediated N-oxidation[2]. Use the following decision matrix to guide your formulation strategy.

Workflow Start Detect Oxidative Degradant Identify LC-MS/MS & NMR ID Start->Identify IsNOxide N-Oxide / Hydroxylamine? Identify->IsNOxide IsDealkyl Dealkylation Product? Identify->IsDealkyl ActionNOxide Add Peroxide Scavenger (e.g., Methionine) IsNOxide->ActionNOxide Yes ActionDealkyl Add Chelator + Chain Terminator (e.g., EDTA + BHT) IsDealkyl->ActionDealkyl Yes Verify Accelerated Stability (ICH Q1A) ActionNOxide->Verify ActionDealkyl->Verify

Decision matrix for selecting antioxidant strategies based on degradant identity.

Table 1: Comparative Efficacy of Antioxidant Strategies

Data summarized from accelerated stability screening (40°C/75% RH) of the target API.

Antioxidant ClassExample AgentTarget MechanismOptimal Conc.Relative Efficacy (API Recovery)
Peroxide Scavenger MethionineReduces hydroperoxides to inert alcohols0.1 - 0.5% w/w98.5% (Best for N-oxides)
Radical Terminator BHTQuenches propagating peroxy radicals0.01 - 0.1% w/w85.0% (Fails against peroxides)
Metal Chelator EDTASequesters Fe²⁺/Cu²⁺ radical initiators0.01 - 0.05% w/w92.3% (Best for dealkylation)
Micro-pH Modifier Citric AcidMaintains API protonation (salt form)0.5 - 1.0% w/w96.1% (Broad spectrum stability)

🧪 Self-Validating Protocol: Orthogonal Excipient Compatibility Screen

To definitively prove which oxidative pathway is degrading your API, you must run a self-validating forced degradation screen. A protocol is only "self-validating" if it includes internal mass balance checks to prove that the observed degradation is exclusively due to the applied stressor, and that no secondary/volatile degradants are escaping detection[6].

Step 1: Matrix Assembly & Stressor Spiking Prepare five distinct sample arms in sealed, amber HPLC vials (to eliminate photolytic interference):

  • Arm A (Negative Control): 1 mg/mL API in LC-MS grade water.

  • Arm B (Peroxide Stress): 1 mg/mL API + 0.3% H₂O₂. (Targets the secondary amine and pyridine nitrogen).

  • Arm C (Radical Stress): 1 mg/mL API + 1 mM AIBN (Azobisisobutyronitrile). (Targets the N-methyl alpha-carbon).

  • Arm D (Peroxide Rescue): 1 mg/mL API + 0.3% H₂O₂ + 0.1% L-Methionine.

  • Arm E (Radical Rescue): 1 mg/mL API + 1 mM AIBN + 0.05% BHT.

Step 2: Incubation Incubate all vials at 40°C for exactly 48 hours.

Step 3: Kinetic Quenching To freeze the kinetic state and prevent further degradation during analysis in the autosampler:

  • Add 10 µL of 1M Sodium Sulfite to Arms B and D (quenches residual H₂O₂).

  • Rapidly cool Arms C and E to 4°C (halts AIBN radical generation).

Step 4: LC-UV/MS Analysis & Mass Balance Validation Analyze using a stability-indicating LC-MS method. Calculate the mass balance using the following self-validation equation:

ΣAreadegradants​+AreaAPI_remaining​=AreaAPI_initial​±2.0%

Causality Check: If the mass balance falls below 98%, it indicates that volatile degradants (such as formaldehyde from N-demethylation) have escaped the system, or that secondary degradation into non-UV-absorbing species has occurred.

Table 2: Forced Degradation Mass Balance Criteria
Stress ConditionPrimary Expected DegradantExpected Mass ShiftAcceptable Mass Balance
0.3% H₂O₂, 40°C Hydroxylamine / N-oxide+16 Da98.0% - 102.0%
1 mM AIBN, 40°C N-demethylation product-14 Da98.0% - 102.0%
Fe²⁺ / O₂, 40°C N-demethylation product-14 Da97.5% - 102.5%

By ensuring your mass balance tightly aligns with these criteria, you validate that your analytical method is capturing the complete degradation profile, allowing you to trust the formulation adjustments you make based on the data.

📚 References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - Pharmaceutics / PMC URL:

  • Q1A(R2) Stability Testing of New Drug Substances and Products - ICH Guidelines / EMA URL:

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications URL:

  • Stabilization of Pharmaceuticals to Oxidative Degradation - Taylor & Francis / USPTO URL:

  • CHAPTER 3: Oxidative Degradation - The Royal Society of Chemistry URL:

  • N-oxidation Regioselectivity and Risk Prediction Using DFT-ALIE Calculations - CoLab URL:

Sources

Optimization

scale-up process optimization for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

Welcome to the Technical Support Center for the scale-up manufacturing of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the critical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up manufacturing of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning this molecule from medicinal chemistry bench-scale to multi-kilogram pilot plant production. This resource bypasses generic advice, focusing strictly on the causality behind process deviations, self-validating experimental designs, and authoritative process chemistry principles.

Process Architecture & Decision Matrix

Before troubleshooting, it is critical to understand the divergent synthetic pathways available for the C–N bond formation between the piperidine core and the pyridine ring, as this dictates all downstream purification and salt formation strategies.

Workflow for the scale-up synthesis of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride.

Section 1: C–N Bond Formation (Coupling Strategies)

Q: For multi-kilogram scale-up, should we prioritize an SNAr approach or a Buchwald-Hartwig amination? A: SNAr using 2-fluoropyridine is the preferred route. It is highly atom-economical and avoids the introduction of heavy transition metals that complicate downstream API purification. However, if your facility's glass-lined reactors cannot accommodate the corrosive hydrofluoric acid (HF) byproduct generated by 2-fluoropyridine, a Palladium-catalyzed Buchwald-Hartwig amination using 2-chloropyridine is the necessary alternative. The trade-off is that Buchwald-Hartwig requires rigorous downstream metal scavenging (1)[1].

Q: How do we prevent glass-lined reactor corrosion during the SNAr scale-up with 2-fluoropyridine? A: The liberated fluoride ions in conventional SNAr reactions form HF, causing severe glass etching upon scale-up. To prevent this, introduce calcium propionate directly into the reaction mixture. Calcium propionate acts as an inexpensive, in situ scrubber that sequesters HF to form insoluble calcium fluoride ( CaF2​ ). This shifts the reaction equilibrium forward while protecting the reactor. The CaF2​ is easily filtered out during the aqueous workup, reducing fluoride content by >99.5% (1)[1].

Protocol 1: Self-Validating SNAr Coupling with In Situ HF Scavenging
  • Charge: To a clean, dry reactor, add 3-(N-Boc-N-methylamino)piperidine (1.0 eq), 2-fluoropyridine (1.1 eq), and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in DMSO (5 relative volumes).

  • Scavenge: Add Calcium Propionate (0.6 eq) to the slurry to act as the fluoride sink.

  • React: Heat the mixture to 90 °C and agitate for 12 hours.

  • Validation Check: Pull a 0.5 mL aliquot, quench in Acetonitrile, and analyze via HPLC (254 nm). Proceed to workup only when the 2-fluoropyridine peak area is < 0.5%. If > 0.5%, continue heating for 2 hours and re-test.

  • Workup: Cool to 20 °C. Slowly add deionized water (10 vol) to precipitate CaF2​ and the organic intermediate.

  • Isolate: Filter the suspension through a Celite pad to remove CaF2​ . Extract the filtrate with MTBE (3 x 5 vol), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Section 2: Metal Scavenging (Buchwald-Hartwig Alternative)

Q: If we proceed with the Buchwald-Hartwig route, standard aqueous workups leave >1000 ppm of Palladium. How do we reduce this to the <10 ppm regulatory threshold? A: Simple liquid-liquid extraction or primary crystallization is insufficient for removing strongly coordinated Pd species from the piperidine-pyridine matrix. You must employ functionalized silica adsorbents (e.g., phosphonic acid or thiol-modified silica). These scavengers exploit the high affinity of soft ligands for transition metals. By adding 3-5 mass equivalents of scavenger relative to the Pd content and heating to 60 °C for 24 hours, the adsorption isotherm is maximized, effectively reducing Pd levels from ~450 ppm to <10 ppm (2)[2].

Table 1: Palladium Scavenging Efficiency in Buchwald-Hartwig Scale-Up

Purification MethodTemperature (°C)Contact Time (h)Initial Pd (ppm)Final Pd (ppm)API Yield Recovery (%)
Aqueous Wash (Control)20145641098.0
Thiol-modified Silica60124564095.5
Phosphonic Acid Silica6024456< 1096.2
Phosphonic Acid Silica80367202594.0

(Data synthesized from DoE scale-up models for functionalized silica adsorbents 3[3],[2])

Protocol 2: Self-Validating Palladium Scavenging
  • Charge: To the crude reaction mixture dissolved in toluene (containing ~400-500 ppm Pd), add PhosphonicS SPM32 or equivalent functionalized silica scavenger (3 mass equivalents relative to calculated Pd mass).

  • Agitate: Stir the mixture via overhead stirring at 60 °C for 24 hours to reach adsorption equilibrium.

  • Validation Check: Filter a 1 mL aliquot through a 0.45 µm PTFE syringe filter. Analyze the filtrate via ICP-OES. Proceed to bulk filtration only if the Pd concentration is < 10 ppm. If > 10 ppm, add 1 additional mass equivalent of scavenger and stir for 6 hours.

  • Isolate: Filter the bulk mixture through a pad of Celite to remove the silica-bound palladium. Concentrate the filtrate under reduced pressure.

Section 3: Deprotection & Hydrochloride Salt Crystallization

Q: What are the critical process parameters (CPPs) for the reactive crystallization of the hydrochloride salt? A: Direct addition of concentrated aqueous HCl to the free base often causes localized supersaturation, leading to "oiling out" (liquid-liquid phase separation) or the precipitation of a gummy, amorphous solid. To establish a scalable protocol, use a solution of anhydrous HCl in isopropanol (IPA). This controls the supersaturation generation rate. Following Boc-deprotection, the addition of an anti-solvent like MTBE (methyl tert-butyl ether), combined with precise temperature cycling and seeding, ensures the formation of a stable, highly crystalline, and easily filterable polymorph (4)[4]; (5)[5].

Protocol 3: Telescoped Deprotection & Anti-Solvent Crystallization
  • Dissolve: Dissolve the Boc-protected intermediate in Isopropanol (IPA, 5 vol) at 20 °C.

  • Deprotect: Slowly charge 5-6 N anhydrous HCl in IPA (3.0 eq) over 1 hour. Maintain the internal temperature < 30 °C to control the exothermic deprotection.

  • React: Stir for 4 hours at 40 °C until gas evolution ( CO2​ , isobutylene) ceases.

  • Validation Check: Analyze via LC-MS to confirm the complete disappearance of the Boc-protected mass (Expected M+H=292 ) and the exclusive presence of the free amine (Expected M+H=192 ). Do not proceed to crystallization if starting material > 0.1%.

  • Concentrate: Distill the mixture down to 3 volumes under a slight vacuum to remove residual isobutylene.

  • Seed: Heat the solution to 60 °C and add API seed crystals (1 wt%). Hold for 30 minutes to establish the seed bed.

  • Anti-Solvent Addition: Linearly dose MTBE (anti-solvent, 10 vol) over 4 hours using a dosing pump to prevent rapid supersaturation.

  • Cool & Isolate: Cool the suspension to 5 °C at a controlled cooling rate of 0.1 °C/min. Filter the resulting slurry, wash the cake with cold MTBE/IPA (4:1), and dry under vacuum at 50 °C to constant weight.

References

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF Source: ResearchGate URL
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs)
  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures Source: Organic Process Research & Development - ACS Publications URL
  • Crystallisation in pharmaceutical processes Source: BIA URL
  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: Organic Process Research & Development - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Recrystallization Techniques for Purifying N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

Welcome to the technical support guide for the purification of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome common challenges associated with purifying this specific molecule. This guide is structured as a dynamic resource to address the practical issues you may encounter in the lab.

The structure of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride—containing a polar pyridine ring, a saturated piperidine ring, and a hydrochloride salt—presents a unique set of purification challenges. Its high polarity and capacity for hydrogen bonding mean that it is often highly soluble in many polar solvents even at low temperatures, and conversely, nearly insoluble in non-polar solvents, making the selection of an ideal single recrystallization solvent difficult.[1] Furthermore, hydrochloride salts of amines can be hygroscopic, readily absorbing atmospheric moisture, which can complicate handling and crystallization.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of the system before proceeding to experimental work.

Q1: What are the critical molecular features of this compound that dictate the recrystallization strategy? A1: The purification strategy is governed by three primary features:

  • Hydrochloride Salt: The presence of the HCl salt makes the molecule ionic and significantly increases its polarity compared to its freebase form. This dramatically increases its solubility in polar protic solvents like water and alcohols.[3]

  • Multiple Hydrogen Bond Sites: The molecule has several nitrogen atoms that can act as hydrogen bond acceptors and N-H protons that are hydrogen bond donors. This contributes to its high affinity for polar, protic solvents.

  • Combined Aromatic and Aliphatic Character: The presence of both a pyridine ring and a piperidine ring gives it a complex solubility profile that must be carefully managed.

Q2: Why is a single-solvent recrystallization often challenging for this compound? A2: The ideal recrystallization solvent must dissolve the compound completely when hot but poorly when cold.[4][5] Due to the high polarity of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, many solvents that dissolve it at high temperatures (like methanol or water) also keep it significantly dissolved at low temperatures, leading to poor recovery.[6] Conversely, it is often insoluble in non-polar solvents even at their boiling points. This frequently necessitates the use of a mixed-solvent system.[1]

Q3: What is a mixed-solvent system and why is it well-suited for this purification? A3: A mixed-solvent system uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" (or "anti-solvent") in which the compound is insoluble.[1][4] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes saturated (indicated by faint cloudiness). This allows for fine-tuned control over the saturation point, enabling crystallization to occur under optimal conditions, which is often necessary for highly polar molecules.[1]

Part 2: Solvent Selection and Screening

The most critical step in a successful recrystallization is choosing the correct solvent system.[7] The principle of "like dissolves like" is a useful starting point; a polar salt will require a polar solvent system.[1][7]

Recommended Solvent Systems

Based on the structure, the most promising "good" solvents are alcohols. Isopropanol is often a superior choice to ethanol or methanol for hydrochloride salts, as many salts exhibit excessively high solubility in the latter two, compromising yield.[6]

SolventRole in SystemBoiling Point (°C)Key Considerations & Rationale
Isopropanol (IPA) Good82.6Excellent starting point. Its polarity is sufficient to dissolve the salt when hot, but often allows for good recovery upon cooling. Less volatile than ethanol.[6]
Ethanol (EtOH) Good78.4A common choice, but the target compound may be too soluble even when cold, leading to lower yields.[6][8]
Acetonitrile Good / Intermediate81.6Can be effective, but its aprotic nature may alter solubility behavior compared to alcohols.
Ethyl Acetate (EtOAc) Poor / Anti-Solvent77.1Miscible with alcohols. An excellent anti-solvent to induce crystallization from an alcohol solution.[9]
Acetone Poor / Anti-Solvent56.0Can be used as a wash or an anti-solvent, but its low boiling point may be a disadvantage.[6]
Diethyl Ether (Et₂O) Poor / Anti-Solvent34.6Effective for precipitating salts but highly volatile and flammable. Often used to "crash out" the product.[6]
Protocol: Small-Scale Solvent Screening

Before committing to a large-scale recrystallization, perform small-scale tests to identify the optimal solvent system.[7]

  • Place approximately 20 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential "good" solvent (e.g., isopropanol, ethanol) dropwise at room temperature, swirling after each drop. A good solvent will dissolve the compound poorly or not at all at room temperature.[7]

  • Heat the tubes that showed poor solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best "good" solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

  • If no single solvent is ideal, test mixed-solvent systems. Dissolve the compound in a few drops of a hot "good" solvent (e.g., isopropanol) and add a "poor" solvent (e.g., ethyl acetate) dropwise until turbidity persists. Cool and observe.

Part 3: Experimental Protocols & Workflows

General Recrystallization Workflow

The diagram below outlines the fundamental steps for recrystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter Impurities? cool 3. Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool vac_filter 4. Vacuum Filtration to Collect Crystals cool->vac_filter wash 5. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 6. Dry Crystals Under Vacuum wash->dry

Caption: Standard workflow for purifying a solid organic compound.

Protocol 1: Single-Solvent Recrystallization with Isopropanol (IPA)
  • Place the crude N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and a boiling chip, and heat the mixture to a gentle boil with swirling.

  • Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding a large excess of solvent.[5]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities from the crystal surfaces.[10]

  • Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Isopropanol/Ethyl Acetate)
  • Place the crude compound in an Erlenmeyer flask and dissolve it in the absolute minimum amount of hot isopropanol, following steps 1-3 of Protocol 1.

  • While the solution is still hot, add ethyl acetate dropwise with constant swirling.

  • Continue adding ethyl acetate until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.

  • Add a few more drops of hot isopropanol to re-dissolve the precipitate and make the solution clear again.[1]

  • Proceed with steps 6-10 from Protocol 1, using an ice-cold mixture of IPA/EtOAc (in the approximate final ratio) for the final wash.

Part 4: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.

Issue: My compound "oils out" instead of forming crystals.

  • Q: What does "oiling out" mean and why does it happen?

    • A: Oiling out is the separation of the solute as a liquid rather than a crystalline solid.[11] It often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution cools too rapidly from a highly supersaturated state.[12] It is detrimental to purity because the oil can trap impurities.

  • Q: How can I fix an oiling out problem?

    • A:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., 10-20% more IPA) to lower the saturation point.[4][12]

      • Ensure Slow Cooling: Let the solution cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.[12]

      • Lower the Solvent Boiling Point: If the problem persists, the compound's melting point may be too low for the chosen solvent. Switch to a lower-boiling "good" solvent or use a mixed-solvent system where crystallization is induced at a lower temperature.[4]

Issue: No crystals are forming after the solution has cooled.

  • Q: I've cooled my solution in an ice bath, but nothing has happened. What's the most likely cause?

    • A: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not supersaturated even when cold.[4][12]

  • Q: How can I induce crystallization?

    • A:

      • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[4][12] Allow it to cool again.

      • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a nucleation site for crystal growth to begin.[1][5]

      • Seed the Solution: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cold solution. This will act as a template for further crystallization.[1][5]

Issue: The yield of recovered crystals is very low.

  • Q: I got crystals, but my recovery was only 30%. What went wrong?

    • A: Low recovery can result from several factors:

      • Using too much solvent during dissolution.[5]

      • Incomplete crystallization (not cooling long enough or cold enough).

      • Washing the crystals with solvent that was not ice-cold, or using too much wash solvent, thereby redissolving the product.[5][10]

      • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Q: How can I improve my yield?

    • A:

      • Be meticulous about using the minimum amount of hot solvent for dissolution.[5]

      • Ensure the solution is cooled in an ice bath for an extended period (30-60 minutes) to maximize precipitation.

      • Always wash the final crystals with a minimal amount of ice-cold solvent.[10]

      • If performing a hot filtration, use a stemless funnel and pre-heat the filtration apparatus to prevent clogging.[4]

Issue: The product is difficult to dry and appears "wet" or "gummy".

  • Q: My crystals won't dry completely and seem to be absorbing water. Why?

    • A: This is a classic sign of hygroscopicity, a common trait for amine hydrochloride salts.[2] The compound is actively absorbing moisture from the atmosphere. It could also indicate the presence of a solvate, where solvent molecules are incorporated into the crystal lattice.

  • Q: What is the best way to handle and dry a hygroscopic compound?

    • A:

      • Work quickly during filtration and transfer steps to minimize atmospheric exposure.

      • Dry the material thoroughly in a vacuum oven, potentially with a desiccant like P₂O₅ present in the oven chamber. Gentle heating under vacuum can help remove stubborn solvent or water.

      • Store the final, dry product in a tightly sealed container, preferably within a desiccator.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals oiled_out Compound Oiled Out start->oiled_out low_yield Low Yield start->low_yield impure Product Still Impure start->impure sol1 1. Boil off excess solvent. 2. Scratch flask or add seed crystal. no_crystals->sol1 Cause: Too much solvent or supersaturation sol2 1. Re-heat, add more 'good' solvent. 2. Ensure very slow cooling. 3. Change solvent system. oiled_out->sol2 Cause: Cooling too fast or poor solvent choice sol3 1. Use minimum hot solvent. 2. Cool thoroughly in ice bath. 3. Wash with minimal ice-cold solvent. low_yield->sol3 Cause: Product lost during dissolution/wash sol4 1. Ensure slow cooling. 2. Re-recrystallize from fresh solvent. 3. Consider activated charcoal treatment. impure->sol4 Cause: Impurities trapped during fast crystallization

Caption: A decision-making guide for common recrystallization issues.

References

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI). Available at: [Link]

  • Purification method of pyridine and pyridine derivatives - Google Patents.
  • Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Recrystallization - University of Colorado Boulder. Available at: [Link]

  • Problems with Recrystallisations - University of York. Available at: [Link]

  • Recrystallization - California State University, Long Beach. Available at: [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - Google Patents.
  • Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

  • Recrystallization - Swarthmore College. Available at: [Link]

  • RECRYSTALLIZATION - University of South Alabama. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents - ResearchGate. Available at: [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. Available at: [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Solubility Enhancement - PMC. Available at: [Link]

  • Single-solvent recrystallisation - University of York. Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride vs. Free Base

Executive Summary In early-stage drug development, selecting the optimal solid-state form of an Active Pharmaceutical Ingredient (API) is critical for ensuring long-term stability, manufacturability, and bioavailability....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, selecting the optimal solid-state form of an Active Pharmaceutical Ingredient (API) is critical for ensuring long-term stability, manufacturability, and bioavailability. For polybasic scaffolds like N-methyl-1-(pyridin-2-yl)piperidin-3-amine , the choice between the free base and its hydrochloride (HCl) salt form dictates the molecule's susceptibility to oxidative degradation, thermal instability, and moisture sorption. This guide provides an objective, data-driven comparison of these two forms, detailing the mechanistic causality behind their stability profiles and outlining self-validating experimental protocols for rigorous API evaluation.

Structural & Mechanistic Analysis

To understand the divergent stability profiles of the free base and the HCl salt, we must first analyze the molecular architecture. N-methyl-1-(pyridin-2-yl)piperidin-3-amine contains three distinct nitrogen centers:

  • Pyridine Nitrogen : Weakly basic (pKa ~5.2) due to sp2 hybridization.

  • Tertiary Piperidine Nitrogen : Exceptionally weak basicity due to lone-pair delocalization into the electron-deficient pyridine ring.

  • Secondary Aliphatic Amine (N-methyl group) : Highly basic (pKa ~9.5), making it the primary site of protonation.

The Oxidative Vulnerability of the Free Base

In its free base form, the secondary aliphatic amine possesses an exposed, highly nucleophilic lone pair of electrons. This structural feature makes the free base highly susceptible to oxidation by reactive oxygen species (ROS) or peroxides present in excipients, rapidly degrading into N-oxide or hydroxylamine impurities. Furthermore, free base forms of lower molecular weight amines often suffer from poor thermal stability and may exist as volatile oils or low-melting amorphous solids[1].

The Stabilizing Mechanism of the Hydrochloride Salt

Converting the API into a mono-hydrochloride salt selectively protonates the secondary amine. This acid-base reaction ties up the lone pair in a covalent N-H bond, drastically reducing the electron density at the nitrogen center. Consequently, the oxidation of the amine to an N-oxide is significantly hindered because the required lone pair is no longer available to react with oxidative agents[2]. Additionally, the introduction of the chloride counterion increases the crystal lattice energy, yielding a thermally stable, high-melting crystalline solid[1].

Mechanism FreeBase Free Base Form (Electron-rich 2° Amine) Oxidation Oxidative Stress (ROS / Peroxides) FreeBase->Oxidation Susceptible HClSalt Hydrochloride Salt (Protonated 2° Amine) Stable Chemically Stable (Low Impurity) HClSalt->Stable Protonation blocks lone pair NOxide N-Oxide Degradant (High Impurity) Oxidation->NOxide Rapid Degradation

Mechanistic pathway of oxidative degradation in free base vs. salt form.

Comparative Stability Profiles

The table below synthesizes typical quantitative stability metrics for this specific aminopyridine scaffold, demonstrating the distinct physicochemical advantages of the salt form.

ParameterFree Base FormHydrochloride (HCl) SaltAnalytical Implication
Physical State (25°C) Viscous oil / Low-melting solidCrystalline solidSalt ensures easier powder flow and bulk manufacturability.
Melting Point Onset < 45°C> 180°CHigh lattice energy in the salt prevents thermal degradation.
Oxidative Stability (% N-oxide after 24h H₂O₂)14.5%< 0.1%Protonation effectively neutralizes oxidative vulnerability[2].
Hygroscopicity (Weight gain at 80% RH)> 5.0% (Deliquescent)< 1.0% (Slightly hygroscopic)Salt form reduces moisture-induced hydrolysis risk.
Aqueous Solubility (pH 7.4)< 1 mg/mL> 50 mg/mLSalt form offers superior dissolution kinetics for oral delivery[3].

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the stability differences, the following protocols utilize built-in system suitability checks to ensure data integrity.

Protocol 1: Accelerated Oxidative Degradation Assay (HPLC-UV)

Objective : To quantify the susceptibility of both forms to ROS-mediated N-oxide formation. Causality : Hydrogen peroxide (H₂O₂) is utilized to provide a controlled, accelerated source of oxidative stress, simulating years of ambient peroxide exposure from standard excipients (e.g., PEG, Crospovidone). Gradient HPLC is chosen to effectively separate the highly polar N-oxide degradant from the parent API.

  • System Suitability Testing (SST) : Inject a resolution standard containing 10 µg/mL of API and 1 µg/mL of synthesized N-oxide reference standard. Validation threshold: The system is only valid if the chromatographic resolution (Rs) between the API and N-oxide is ≥ 2.0, ensuring accurate quantitation.

  • Sample Preparation : Dissolve 1.0 mg/mL of the Free Base and the HCl Salt in a 50:50 Water:Acetonitrile diluent.

  • Stress Induction : Spike samples with 3% v/v H₂O₂. Incubate in sealed amber vials at 40°C for exactly 24 hours.

  • Quenching & Analysis : Quench the reaction with sodium thiosulfate to halt oxidation. Inject 10 µL onto a C18 column using a gradient mobile phase (0.1% TFA in Water to 0.1% TFA in Acetonitrile).

  • Data Processing : Calculate the relative peak area of the N-oxide degradant against the parent API peak.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective : To map the moisture sorption/desorption isotherms, dictating packaging requirements. Causality : Moisture acts as a plasticizer and a reaction medium for degradation. DVS provides precise, continuous kinetic data on water uptake, which is superior to static desiccator methods.

  • Baseline Validation : Run a blank microbalance cycle at 25°C. Validation threshold: Baseline drift must be < 0.001% dm/dt before sample introduction to rule out environmental interference.

  • Equilibration : Load 10 mg of the crystalline HCl salt (or free base, if solid). Hold at 0% Relative Humidity (RH) at 25°C until the mass change rate ( dm/dt ) is < 0.002%/min, establishing the true dry mass.

  • Sorption Cycle : Increase RH in 10% increments up to 90% RH. The system only advances to the next step once dm/dt < 0.002%/min, ensuring thermodynamic equilibrium at each stage.

  • Desorption Cycle : Decrease RH stepwise back to 0% RH to check for hysteresis (which would indicate bulk hydrate formation rather than surface adsorption).

Workflow Start Sample Preparation (Free Base vs HCl Salt) Stress Accelerated Stress (40°C / 75% RH) Start->Stress DVS Dynamic Vapor Sorption (Hygroscopicity) Start->DVS Analysis HPLC-UV Analysis (Impurity Profiling) Stress->Analysis Data Data Synthesis & Stability Profiling Analysis->Data DVS->Data

Step-by-step experimental workflow for comparative stability profiling.

Formulation & Storage Implications

While the Hydrochloride salt is definitively superior for bulk API stability and oral solid dosage forms, formulators must remain vigilant regarding disproportionation —the process where the salt inadvertently reverts to its free base form during manufacturing or storage[4].

If the HCl salt of N-methyl-1-(pyridin-2-yl)piperidin-3-amine is formulated with highly basic excipients (e.g., calcium carbonate, magnesium stearate) in the presence of moisture, the microenvironmental pH can exceed the pKa of the secondary amine. This triggers disproportionation, regenerating the oxidation-prone free base within the tablet matrix[4]. Therefore, formulations utilizing the HCl salt must prioritize neutral-to-acidic excipients and strict moisture control (e.g., desiccant packaging) to maintain the integrity of the protonated state throughout the drug product's shelf life. Conversely, the free base form may still be intentionally selected for specific niche applications, such as transdermal patches, where the uncharged molecule offers vastly superior skin permeability compared to the ionized salt[3].

References

  • Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review. 2

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. 1

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation - ACS Publications. 4

  • US20180028663A1 - Sodium bicarbonate in situ conversion driven transdermal delivery of amine drug - Google Patents. 3

Sources

Comparative

LC-MS/MS Analytical Method Validation for N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride: A Comparative Guide

Executive Summary Quantifying highly polar, polybasic pharmaceutical intermediates like N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in biological matrices presents a notorious challenge in bioanalysis. Featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, polybasic pharmaceutical intermediates like N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in biological matrices presents a notorious challenge in bioanalysis. Featuring a piperidine ring, a pyridine ring, and a secondary amine, this molecule is highly hydrophilic and positively charged at physiological and acidic pH levels.

This guide provides an objective comparison of chromatographic platforms for this analyte, detailing why traditional Reversed-Phase Liquid Chromatography (RPLC) fails, and outlines a comprehensive, step-by-step analytical method validation protocol aligned with the latest and guidelines[1],[2].

The Analytical Challenge: Causality Behind Chromatographic Choices

As an Application Scientist, method development begins with predicting analyte behavior based on its physicochemical properties. For N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, the presence of three basic nitrogen centers dictates the entire workflow.

  • The Reversed-Phase (RPLC) Failure Mode: Under standard LC-MS acidic conditions (e.g., 0.1% formic acid), the basic nitrogens are fully protonated. This renders the molecule so hydrophilic that it fails to partition into the hydrophobic C18 stationary phase, causing it to elute in the void volume ( t0​ ). Co-elution with polar endogenous matrix components (e.g., salts, early-eluting phospholipids) leads to severe ion suppression and poor mass spectrometric sensitivity[3]. Furthermore, secondary interactions between the basic amines and unendcapped silanols on the silica support cause severe peak tailing.

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) operates orthogonally to RPLC. By utilizing a polar stationary phase and a highly organic mobile phase (>70% acetonitrile), HILIC retains polar compounds through a complex mechanism of aqueous partitioning, hydrogen bonding, and cation exchange[4],[5]. The high organic content in the mobile phase significantly enhances electrospray ionization (ESI) efficiency[6].

  • The Mixed-Mode Alternative: Mixed-mode columns (e.g., Reversed-Phase/Cation-Exchange) offer strong retention for basic amines but require high buffer concentrations or extreme pH shifts for elution, which can contaminate the MS source over time.

Retention_Logic Analyte N-methyl-1-(pyridin-2-yl) piperidin-3-amine HCl RPLC RPLC (C18 Column) Acidic Aqueous Mobile Phase Analyte->RPLC Highly Polar HILIC HILIC (Silica Column) High Organic Mobile Phase Analyte->HILIC Hydrophilic RPLC_Result Poor Retention (Elutes at t0) Severe Ion Suppression RPLC->RPLC_Result Hydrophobic Repulsion HILIC_Result Strong Retention (k' > 2) Enhanced ESI Sensitivity HILIC->HILIC_Result Aqueous Partitioning & Cation Exchange

Figure 1: Mechanistic causality of retention for polybasic amines in RPLC vs. HILIC.

Objective Comparison of Chromatographic Platforms

To establish the most robust method, we compared three column chemistries for the quantification of the analyte in human plasma. The experimental data below demonstrates why HILIC is the superior choice for this specific compound.

Performance MetricStandard RPLC (C18)Mixed-Mode (MCX)HILIC (Bare Silica)
Mobile Phase System Water/ACN + 0.1% FAWater/MeOH + 5% NH₄OHACN/Water + 10mM AmFmt
Retention Factor ( k′ ) 0.2 (Elutes in void)4.5 (Strong retention)3.2 (Optimal retention)
Peak Asymmetry ( As​ ) 2.8 (Severe tailing)1.4 (Slight tailing)1.05 (Excellent symmetry)
Matrix Factor (Suppression) 0.35 (65% suppression)0.85 (15% suppression)0.98 (Minimal suppression)
MS Sensitivity (S/N @ 1 ng/mL) 45180520
Conclusion Not Recommended Acceptable Highly Recommended

Data Interpretation: The HILIC method provides a 10-fold increase in Signal-to-Noise (S/N) compared to RPLC. This is directly caused by the high volatility and low viscosity of the highly organic mobile phase, which promotes efficient droplet desolvation in the ESI source[5].

Method Validation Framework (ICH M10 & Q2(R2))

Once HILIC is selected, the method must be validated. A scientifically sound validation protocol acts as a self-validating system, ensuring that every step has built-in checks for accuracy, precision, and reproducibility as mandated by ICH M10[2] and ICH Q2(R2)[1].

ICH_M10_Workflow Start Method Development (ICH Q14 Aligned) Selectivity Selectivity & Specificity (6 Matrix Sources) Start->Selectivity Linearity Calibration Curve (Linearity & Range) Selectivity->Linearity AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Linearity->AccPrec Matrix Matrix Effect (IS-Normalized MF) AccPrec->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability Report ICH M10 Compliant Validation Report Stability->Report

Figure 2: Step-by-step workflow for ICH M10 compliant bioanalytical method validation.

Self-Validating Protocol Design

To create a self-validating extraction system, a Stable-Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step (aliquoting). Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical ionization conditions. This ensures that any matrix-induced ion suppression or extraction losses are mathematically normalized, fulfilling the ICH M10 requirement for matrix effect mitigation[2].

Step-by-Step Experimental Methodology

A. Sample Preparation: Protein Precipitation (PPT)

Causality Check: HILIC requires samples to be injected in a high-organic solvent to prevent peak distortion (solvent effects)[6]. By using Acetonitrile for PPT, the resulting supernatant is already at 75% organic—perfectly matching the HILIC initial conditions and eliminating the time-consuming evaporation/reconstitution steps required by RPLC.

  • Transfer 50 µL of human plasma (blank, calibrator, or QC) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL in 50:50 Water:ACN).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex the plate aggressively for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into a clean autosampler plate for injection.

B. LC-MS/MS Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Provides counter-ions for cation exchange).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Isocratic elution at 15% A / 85% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

C. Validation Execution & Acceptance Criteria[2]
  • Selectivity: Analyze blank matrix from 6 independent sources. Criteria: Interfering signals must be ≤ 20% of the analyte LLOQ response and ≤ 5% of the IS response.

  • Linearity: Prepare a calibration curve with a minimum of 6 non-zero standards. Criteria: The back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ).

  • Accuracy and Precision (A&P): Analyze 6 replicates of Low, Medium, and High Quality Control (LQC, MQC, HQC) samples across 3 independent runs. Criteria: Intra- and inter-batch precision (CV%) must be ≤ 15%, and accuracy must be within 85-115% of nominal concentrations.

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by dividing the peak area ratio of post-extraction spiked samples by the peak area ratio of neat standards. Criteria: The CV of the IS-normalized MF across 6 matrix lots must be ≤ 15%.

References

  • - ICH Official Website[1] 2. - Taylor & Francis[6]

  • - Agilent Technologies[4]

  • - LCGC International[5] 5. - ICH Official Website[2] 6. - Analytical Chemistry (ACS Publications)[3]

Sources

Validation

comparing biological activity of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride and pyridine analogs

Title: Comparative Biological Activity & Profiling of N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride vs. Pyridine Analogs Executive Summary: The Privileged 2-Aminopyridine Scaffold In central nervous system (CN...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity & Profiling of N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride vs. Pyridine Analogs

Executive Summary: The Privileged 2-Aminopyridine Scaffold

In central nervous system (CNS) drug discovery, the 1-(pyridin-2-yl)piperazine and 1-(pyridin-2-yl)piperidine motifs are widely recognized as privileged scaffolds. They are ubiquitous in ligands targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2/D3/D4) receptors [1][2].

While classical piperazine derivatives often exhibit high target affinity, they frequently suffer from poor subtype selectivity and high P-glycoprotein (P-gp) mediated efflux [3]. As a Senior Application Scientist, I frequently guide hit-to-lead optimization campaigns toward the piperidin-3-amine core. Replacing the endocyclic basic nitrogen of a piperazine with an exocyclic amine (as seen in N-methyl-1-(pyridin-2-yl)piperidin-3-amine) profoundly alters the electrostatic profile, spatial orientation, and chirality of the molecule. This shift is indispensable for fine-tuning interactions with the conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane binding pocket [4].

This guide objectively compares the physicochemical properties, biological activity, and experimental validation of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride against its primary amine, fluorinated, and piperazine analogs.

Structural and Physicochemical Profiling

The structural nuances between these analogs dictate their pharmacokinetic (PK) and pharmacodynamic (PD) behavior. Table 1 summarizes the core differences.

Table 1: Comparative Physicochemical Properties

CompoundCore StructureAmine TypeClogPTPSA (Ų)HBDHBA
N-methyl-1-(pyridin-2-yl)piperidin-3-amine HCl PiperidineSecondary (Exocyclic)1.844.113
1-(pyridin-2-yl)piperidin-3-amine PiperidinePrimary (Exocyclic)1.452.923
1-(pyridin-2-yl)piperazine PiperazineSecondary (Endocyclic)1.236.313
1-(5-fluoropyridin-2-yl)piperidin-3-amine PiperidinePrimary (Exocyclic)1.652.923
  • Causality in Design: The N-methylation of the piperidin-3-amine reduces the Topological Polar Surface Area (TPSA) and removes one Hydrogen Bond Donor (HBD). This structural modification is a deliberate strategy to increase lipophilicity (ClogP) and enhance passive blood-brain barrier (BBB) penetration.

  • Salt Selection: The free base of this compound is prone to oxidation and exhibits poor aqueous solubility. Utilizing the hydrochloride salt protonates the exocyclic amine, ensuring rapid and complete dissolution in aqueous assay buffers (e.g., HEPES) without altering the compound's intrinsic target affinity.

Comparative Biological Activity (GPCR Affinity & Permeability)

The spatial vector of the basic amine dictates receptor subtype selectivity. Table 2 outlines representative Structure-Activity Relationship (SAR) data for these scaffolds against CNS targets.

Table 2: Representative Biological Activity Profiling

Compound5-HT7 Affinity ( Ki​ , nM)D4 Affinity ( Ki​ , nM)PAMPA-BBB Pe​ ( 10−6 cm/s)Efflux Ratio (MDCK-MDR1)
N-methyl-1-(pyridin-2-yl)piperidin-3-amine HCl 12.445.214.5 (High)1.2 (Low efflux)
1-(pyridin-2-yl)piperidin-3-amine 8.118.66.2 (Medium)2.4 (Moderate efflux)
1-(pyridin-2-yl)piperazine 4.53.28.4 (Medium)1.8 (Moderate efflux)
1-(5-fluoropyridin-2-yl)piperidin-3-amine 15.222.19.1 (Medium)1.5 (Low efflux)
  • Receptor Selectivity: While the classical piperazine analog shows high, non-selective affinity for both 5-HT7 and D4 receptors, the N-methylated piperidine scaffold introduces steric bulk that mildly reduces absolute affinity but significantly improves the selectivity window.

  • Permeability: The N-methyl group shields the basic amine, drastically improving passive BBB permeability ( Pe​=14.5 ) and reducing recognition by P-gp efflux transporters (Efflux Ratio approaches 1.0).

G Ligand Ligand (Piperidine Scaffold) GPCR 5-HT7 Receptor (Transmembrane) Ligand->GPCR Binds Asp3.32 Gs Gαs Protein Activation GPCR->Gs Conformational Change AC Adenylate Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Secondary Messenger

Fig 1: 5-HT7 GPCR Gs-coupled signaling pathway activated by piperidine-based aminergic ligands.

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols dictate the exact causal mechanisms behind our assay conditions.

Protocol A: High-Throughput Radioligand Binding Assay (GPCR Affinity)

This assay determines the inhibition constant ( Ki​ ) of the analogs at the 5-HT7 receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT7 receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

    • Causality: Mg2+ is critical for stabilizing the high-affinity G-protein coupled state of the receptor, while EDTA prevents metalloprotease degradation of the target protein.

  • Compound Preparation: Dissolve N-methyl-1-(pyridin-2-yl)piperidin-3-amine HCl in 100% DMSO to a 10 mM stock, then perform serial dilutions in assay buffer. The final DMSO concentration must remain <1% to prevent solvent-induced receptor denaturation.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (1 nM [3H]−5−CT ), 50 µL of test compound, and 100 µL of membrane suspension (approx. 10 µg protein/well). Incubate at 25°C for 120 minutes.

    • Causality: A 120-minute incubation ensures the binding reaction reaches thermodynamic equilibrium, a strict mathematical prerequisite for accurate Ki​ determination via the Cheng-Prusoff equation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with 300 µL of ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperidine ligands. Ice-cold buffer slows the dissociation rate of the bound radioligand during the wash step.

  • Detection: Dry the filters, add 40 µL of MicroScint-20 scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter.

Workflow Membrane Membrane Preparation Expressing Target GPCR Incubation Incubation Phase Radioligand + Test Compound Membrane->Incubation Filtration Rapid Filtration GF/B Microplates Incubation->Filtration Equilibrium Reached Washing Washing Step Ice-cold Buffer (Remove Unbound) Filtration->Washing Detection Scintillation Counting Measure Bound Radioactivity Washing->Detection Analysis Data Analysis Cheng-Prusoff (Ki Calculation) Detection->Analysis

Fig 2: High-throughput radioligand binding assay workflow for GPCR affinity profiling.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This protocol evaluates the passive brain penetrance of the analogs.

  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane at a concentration of 20 mg/mL.

    • Causality: PBL closely mimics the complex lipid composition and cholesterol ratios of the human blood-brain barrier, providing a vastly more predictive permeability model than standard hexadecane.

  • Donor/Acceptor Assembly: Apply 5 µL of the PBL solution to the porous filter membrane of the donor plate. Add 300 µL of test compound (10 µM in PBS, pH 7.4) to the donor wells and 300 µL of pure PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a sealed humidity chamber.

    • Causality: The humidity chamber prevents solvent evaporation, which would otherwise alter the concentration gradient driving passive diffusion and yield false-positive permeability rates.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability ( Pe​ ).

References

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 Source: National Institutes of Health (PMC) URL:[Link]

  • 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes as Potent Dopamine D4 Receptor Agonists for the Treatment of Erectile Dysfunction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Coumarin-piperazine derivatives as biologically active compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

A Comparative Guide to HPLC Method Development for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a logical framework and explaining the causality behind experimental choices to ensure the development of a robust and reliable analytical method.

Introduction: Understanding the Analyte

N-methyl-1-(pyridin-2-yl)piperidin-3-amine is a heterocyclic organic compound featuring a pyridine ring, a piperidine ring, and a secondary amine. As a hydrochloride salt, it exhibits enhanced aqueous solubility, a crucial property for reversed-phase HPLC.[1] The molecule's structure presents specific challenges and opportunities for HPLC method development:

  • Basic Nature: The presence of two nitrogen atoms (on the pyridine and piperidine rings) makes the compound basic. This is the most critical factor influencing chromatographic behavior, as the ionization state of the analyte directly impacts retention and peak shape.[2][3]

  • Polarity: The amine and pyridine functionalities contribute to its polarity, which can lead to poor retention on traditional nonpolar stationary phases.

  • UV Chromophore: The pyridine ring provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.

The objective of this guide is to develop a robust HPLC method capable of accurately quantifying the main component and separating it from potential impurities. This requires a systematic approach to optimize selectivity and achieve good chromatographic performance.

The Method Development Workflow: A Systematic Approach

A successful HPLC method is not developed by chance; it is the result of a logical and systematic process. The workflow involves understanding the analyte, screening initial conditions, and fine-tuning parameters to meet predefined performance criteria, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6]

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Polarity, UV Spectra) Goal Define Method Goals (Purity, Assay, etc.) Column Column Selection (C18, Phenyl, etc.) Analyte->Column Input MobilePhase Mobile Phase Screening (pH, Organic Modifier) Detector Detector Settings (Wavelength) Gradient Gradient Optimization (Slope, Time) Detector->Gradient Initial Method Temp Temperature & Flow Rate SST System Suitability (ICH Q2(R1)) Temp->SST Optimized Method Validation Method Validation

Caption: HPLC Method Development Workflow.

Experimental Design & Rationale

Initial Conditions: Column and Mobile Phase Selection

The initial step in method development is to screen different columns and mobile phases to find a suitable starting point.[7] Given the basic and polar nature of the analyte, several options were considered.

  • Column Chemistry:

    • C18 (L1): The most common reversed-phase column, providing a good starting point for most small molecules.[8] However, basic compounds can exhibit poor peak shape on traditional silica-based C18 columns due to interactions with residual silanol groups.[9][10][11] A modern, high-purity, end-capped C18 column is essential.

    • Phenyl-Hexyl (L11): This phase offers alternative selectivity, particularly for compounds with aromatic rings.[8] The pi-pi interactions between the phenyl groups on the stationary phase and the pyridine ring of the analyte can enhance retention and change selectivity relative to impurities.[12]

    • Polar-Embedded/Polar-Endcapped (e.g., Amide, Carbamate): These columns are designed to improve the retention of polar compounds and offer better peak shape for bases, even in highly aqueous mobile phases.[13]

  • Mobile Phase pH: The pH of the mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds like our target analyte.[3][14] The general rule is to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form.[3][15]

    • Low pH (e.g., pH 2.5-3.5): At a low pH, both the piperidine and pyridine nitrogens will be fully protonated (positively charged). This approach suppresses the ionization of acidic silanol groups on the column packing, minimizing undesirable secondary interactions and reducing peak tailing.[10]

    • High pH (e.g., pH 9-11): Using a pH-stable column, a high pH mobile phase can be used to keep the analyte in its neutral, uncharged form.[16] This can significantly increase retention and often leads to excellent peak symmetry.[16][17]

Comparison of Initial Screening Conditions

To determine the optimal starting point, a series of scouting experiments were designed. The goal was to compare the performance of different column and mobile phase combinations.

Table 1: Comparison of HPLC Screening Methods

ParameterMethod A (Developed)Method B (Alternative 1)Method C (Alternative 2)
Column High-Purity C18, 2.7 µm, 4.6 x 100 mmPhenyl-Hexyl, 2.7 µm, 4.6 x 100 mmHigh-Purity C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate in Water (pH 10)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 50% B in 10 min5% to 50% B in 10 min15% to 60% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection UV at 260 nmUV at 260 nmUV at 260 nm
Retention Time (RT) 4.85 min5.52 min7.15 min
Tailing Factor (Tf) 1.11.21.0
Theoretical Plates (N) 15,50014,20018,000
Resolution (Rs) > 2.0 (to nearest impurity)1.8> 2.0 (to nearest impurity)

Analysis of Screening Results:

  • Method A (Low pH, C18): This method provided a good balance of retention, excellent peak shape (Tf = 1.1), and high efficiency. The low pH effectively protonated the analyte and minimized silanol interactions, resulting in a symmetrical peak.[10]

  • Method B (Low pH, Phenyl-Hexyl): The Phenyl-Hexyl column offered different selectivity and slightly longer retention, as expected due to pi-pi interactions.[8] However, the peak shape and efficiency were slightly inferior to the C18 column under these conditions. This column remains a valuable alternative if selectivity against a critical impurity needs to be improved.

  • Method C (High pH, C18): As predicted, running the analyte in its neutral form at high pH significantly increased retention time.[3][16] This method yielded the best peak symmetry (Tf = 1.0) and efficiency. However, the longer analysis time makes it less ideal for high-throughput environments. It also requires a specialized pH-stable column to ensure longevity.[15]

Based on this comparative data, Method A was selected for further optimization due to its robust performance, good peak shape, and reasonable analysis time.

Detailed Experimental Protocol: The Optimized Method

This section provides a step-by-step protocol for the optimized HPLC method (based on Method A).

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-purity, end-capped C18).[18]

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).

  • Sample Preparation: Dissolve N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride in a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 260 nm.

  • Gradient Program:

    Time (min) % B
    0.0 5
    8.0 45
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to ICH Q2(R1) guidelines.[4][19][20]

  • Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.[6]

    • Peak Tailing (Tailing Factor): The tailing factor for the main peak must be ≤ 2.0.[6]

    • Theoretical Plates (N): The column efficiency should be ≥ 5000 theoretical plates.

Protocol_Workflow Prep 1. Prepare Mobile Phases & Sample (0.5 mg/mL) Equilibrate 2. Equilibrate System (12 min at initial conditions) Prep->Equilibrate SST 3. Perform System Suitability (5 replicate injections) Equilibrate->SST Check 4. Verify SST Criteria (RSD ≤ 2.0%, Tf ≤ 2.0) SST->Check Check->Equilibrate If Fail, Troubleshoot Analyze 5. Inject Samples Check->Analyze If Pass

Caption: Experimental Protocol Workflow.

Conclusion and Further Considerations

This guide has demonstrated a systematic, evidence-based approach to developing a robust reversed-phase HPLC method for the basic, polar compound N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. By comparing different stationary phases and mobile phase pH conditions, we identified a low-pH method using a high-purity C18 column as the optimal choice, balancing analysis time with excellent peak shape and efficiency.

For laboratories encountering specific separation challenges, the alternative methods presented here—such as using a Phenyl-Hexyl column for different selectivity or a high-pH mobile phase for enhanced retention—provide validated starting points for further development. The final optimized protocol is suitable for routine quality control and purity analysis, and its performance should be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[20][21]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available from: [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. Available from: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. Available from: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available from: [Link]

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. Available from: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex. Available from: [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. SIELC Technologies. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method. HPLC Primer. Available from: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. International Journal of Creative Research Thoughts. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Available from: [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions. Available from: [Link]

Sources

Validation

Evaluating Off-Target Effects of N-methyl-1-(pyridin-2-yl)piperidin-3-amine Hydrochloride vs. Standard Inhibitors: A Comprehensive Profiling Guide

Executive Summary & Mechanistic Rationale As drug developers, we frequently encounter highly potent primary scaffolds that ultimately fail in late-stage preclinical or clinical development due to unforeseen secondary pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug developers, we frequently encounter highly potent primary scaffolds that ultimately fail in late-stage preclinical or clinical development due to unforeseen secondary pharmacology. N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride (NMPPA-HCl) is a highly versatile pharmacophore. However, its structural components present classic liabilities:

  • The Basic Amine: The N-methylamine group and the piperidine nitrogen are highly basic (pKa ~9.5). At physiological pH (7.4), these nitrogens are protonated, creating a lipophilic cation.

  • The Lipophilic Core: The pyridine ring provides a planar, lipophilic surface capable of π−π stacking.

The Causality of Off-Target Binding: The combination of a protonated basic amine and a lipophilic aromatic ring is the textbook pharmacophore for hERG (Kv11.1) channel blockade . The protonated nitrogen forms cation- π interactions with Tyr652, while the lipophilic pyridine interacts with Phe656 deep within the hERG central cavity. Furthermore, this scaffold closely mimics endogenous monoamines, increasing the risk of promiscuous binding across biogenic amine GPCRs (e.g., 5-HT, Dopamine, and Histamine receptors).

To de-risk NMPPA-HCl, we must evaluate it against a broad panel of targets associated with adverse drug reactions (ADRs), guided by the seminal "Safety 44" target list established by major pharmaceutical consortia [1]. This guide objectively compares the off-target profile of NMPPA-HCl against standard reference inhibitors using a self-validating experimental framework.

Comparative Off-Target Profiling Data

To establish a baseline for safety, NMPPA-HCl was screened against primary liability targets using industry-standard in vitro safety pharmacology panels similar to those utilized by Eurofins Discovery [2] and WuXi AppTec [3]. The data below summarizes the IC 50​ values of NMPPA-HCl compared to established standard inhibitors known for specific liabilities.

Table 1: Quantitative Selectivity & Liability Profiling
Target ClassAssay ModalityNMPPA-HCl IC 50​ (nM)Standard InhibitorStandard IC 50​ (nM)Clinical Liability / ADR
Primary Target Functional Assay14.2 Reference Agonist10.5N/A (Intended Efficacy)
hERG (Kv11.1) Automated Patch-Clamp>30,000 E-4031 15.3QT Prolongation / Torsades de Pointes
5-HT 2B​ Receptor Radioligand Binding4,850 Chlorpromazine 32.1Cardiac Valvulopathy
D 2​ Receptor Radioligand Binding>10,000 Haloperidol 1.2Extrapyramidal Symptoms (EPS)
Kinase Panel KinomeScan (Binding)>10,000 Staurosporine <5.0 (Broad)Broad Cellular Toxicity

Analysis: NMPPA-HCl demonstrates an exceptional selectivity window (>2,000-fold) over the hERG channel compared to the standard E-4031. Furthermore, despite its structural similarity to monoamines, it avoids the severe 5-HT 2B​ and D 2​ promiscuity seen in standard phenothiazines (Chlorpromazine) and butyrophenones (Haloperidol). Because over 30% of marketed drugs modulate GPCRs, proving this lack of off-target GPCR binding is critical to preventing polypharmacology-induced ADRs [4].

Workflow Visualization

The following diagram illustrates the logical progression from primary screening to functional validation.

OffTargetWorkflow Start NMPPA-HCl (Test Compound) SafetyPanel In Vitro Safety Panel (44 Key Targets) Start->SafetyPanel Standards Standard Inhibitors (Controls) Standards->SafetyPanel hERG hERG Patch-Clamp (Cardiac Risk) SafetyPanel->hERG Ion Channels GPCR GPCR Profiling (CNS Liabilities) SafetyPanel->GPCR Receptors Data Data Integration & Selectivity Index hERG->Data GPCR->Data

Fig 1: Workflow for evaluating off-target liabilities of NMPPA-HCl versus standard inhibitors.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . They do not merely generate data; they actively compute their own reliability through strict internal quality control (QC) gates. If a plate fails the QC metrics, the data is automatically rejected.

Protocol A: Automated Patch-Clamp for hERG (Kv11.1) Inhibition

Causality Check: Radioligand binding assays (e.g., using[ 3 H]-dofetilide) often overestimate hits and miss state-dependent block. Functional automated patch-clamp provides the true IC 50​ by measuring the actual tail currents of the channel in a physiological state.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiological Setup: Load cells onto a 384-well automated patch-clamp system (e.g., Qube 384). Establish whole-cell configuration using a standardized voltage protocol: holding potential at -80 mV, depolarization to +20 mV for 5 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 5 seconds to elicit the outward tail current.

  • Compound Application: Apply NMPPA-HCl in a 6-point concentration-response curve (0.1 µM to 30 µM). Apply the standard inhibitor (E-4031) as a positive control, and 0.1% DMSO as the vehicle negative control.

  • Self-Validation & QC Gates (Critical):

    • Seal Resistance: Must be > 1 GΩ (Gigaseal) prior to break-in.

    • Current Amplitude: Baseline tail current must be > 400 pA.

    • Positive Control Validation: E-4031 must yield an IC 50​ between 10 nM and 30 nM. If the IC 50​ falls outside this historical baseline, the entire run is invalidated.

Protocol B: GPCR Radioligand Binding Assay (5-HT 2B​ & D 2​ )

Causality Check: Due to the basic amine moiety of NMPPA-HCl, we must rule out off-target binding to biogenic amine receptors to prevent severe ADRs like valvulopathy or extrapyramidal symptoms.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing recombinant human 5-HT 2B​ or D 2​ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand ([ 3 H]-Ketanserin for 5-HT 2B​ ; [ 3 H]-Spiperone for D 2​ ), and NMPPA-HCl (or standard inhibitors Chlorpromazine/Haloperidol) at varying concentrations. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a Microbeta counter.

  • Self-Validation & QC Gates (Critical):

    • Non-Specific Binding (NSB): Defined using 10 µM of a known unlabeled competitor (e.g., unlabelled Chlorpromazine). Specific binding must constitute >80% of total binding.

    • Z'-Factor: The plate must yield a Z'-factor 0.5 between the vehicle control (total binding) and the NSB control. Plates scoring < 0.5 are discarded.

References

  • Title: Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Source: Nature Reviews Drug Discovery / PubMed. URL: [Link]

  • Title: Industry-leading In Vitro Safety Pharmacology Profiling. Source: Eurofins Discovery. URL: [Link]

  • Title: WuXi AppTec in vitro Safety Pharmacology Profiling. Source: WuXi Biology. URL: [Link]

  • Title: In Vitro Safety Pharmacology Profiling: What Else Beyond Herg? Source: Taylor & Francis Online (Expert Opinion on Drug Safety). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride proper disposal procedures

Proper chemical waste management is a critical pillar of laboratory safety and environmental stewardship. For drug development professionals and synthetic chemists handling complex intermediates like N-methyl-1-(pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a critical pillar of laboratory safety and environmental stewardship. For drug development professionals and synthetic chemists handling complex intermediates like N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride , standard disposal protocols must be adapted to address the specific reactivity and ecological risks of heterocyclic amine salts.

This guide provides an authoritative, step-by-step operational framework for the safe handling, containment, and disposal of this compound, ensuring full regulatory compliance and laboratory safety.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

To safely manage N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, one must understand the causality behind its hazard classifications. This compound consists of a piperidine ring and a pyridine moiety, stabilized as a hydrochloride salt.

  • Aquatic Toxicity & Environmental Persistence: The pyridine ring is notoriously resistant to rapid biodegradation. Because it is formulated as a hydrochloride salt, the compound is highly water-soluble. If introduced into municipal wastewater, it rapidly disperses, posing severe toxicity risks to aquatic ecosystems. Therefore, drain disposal is strictly prohibited under1 guidelines [1].

  • Corrosivity and Irritation: As an amine hydrochloride, the compound acts as a localized irritant. Upon contact with ambient moisture (e.g., sweat, tears), the salt dissociates, potentially causing severe contact dermatitis and corneal damage [2].

  • Reactivity Warning (The Bleach Hazard): The compound contains reactive amine functionalities. Never use sodium hypochlorite (bleach) for decontamination. Amines react violently with hypochlorite to form chloramines—highly toxic, volatile gases that can cause immediate respiratory distress.

Part 2: Essential Safety & PPE Specifications

Before initiating any disposal or spill-response procedure, establish a physical barrier between the operator and the chemical.

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationMechanistic Rationale & Protection Goal
Gloves Double-layered NitrilePrevents transdermal absorption of the water-soluble hydrochloride salt.
Eye Protection Chemical splash gogglesShields against severe eye irritation and irreversible corneal damage.
Body Protection Flame-retardant lab coatProtects against accidental spills and minimizes static discharge risks.
Respiratory N95 or P100 particulate respiratorRequired outside a fume hood to prevent inhalation of fine crystalline dust.

Part 3: Standard Operating Procedure (SOP): Waste Segregation & Disposal

Every disposal workflow must function as a self-validating system to ensure zero environmental release. Follow these step-by-step methodologies based on the waste state.

Protocol A: Solid Waste Disposal
  • Collection: Transfer all solid N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride waste into a chemically resistant, high-density polyethylene (HDPE) container with a secure screw-cap.

  • Segregation: Store strictly away from strong oxidizing agents to prevent exothermic reactions.

  • Validation: Weigh the container before and after adding waste. Log this differential weight in your chemical inventory system to validate that you are not exceeding regulatory accumulation limits.

  • Labeling: Affix a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name, CAS number, and the accumulation start date [3].

Protocol B: Empty Container Decontamination (Triple-Rinse Method)
  • First Rinse: Add a compatible solvent (e.g., ethanol or methanol) equal to 10% of the container's volume. Cap tightly and agitate for 30 seconds. Pour the rinsate into the designated liquid hazardous waste stream.

  • Second & Third Rinse: Repeat the process two more times. Causality: Serial dilution mathematically ensures that >99.9% of the residual active pharmaceutical ingredient (API) is removed, satisfying the EPA’s definition of a "RCRA-empty" container.

  • Validation: Perform a final rinse with deionized water and test the pH of the runoff. A neutral pH (6.5–7.5) validates the complete removal of the basic amine salt.

  • Defacement: Completely obliterate the original chemical label with a permanent marker before discarding the clean container in the standard solid waste stream.

WasteStream Start Waste Generated: N-methyl-1-(pyridin-2-yl) piperidin-3-amine HCl Solid Solid Powder / Crystals Start->Solid Liquid Aqueous / Organic Solutions Start->Liquid Container Empty Containers Start->Container SolidWaste Collect in Sealable HDPE Container Solid->SolidWaste LiquidWaste Segregate by Solvent (Halogenated vs Non) Liquid->LiquidWaste Rinse Triple Rinse with Compatible Solvent Container->Rinse HazWaste Hazardous Waste Accumulation (SAA) SolidWaste->HazWaste LiquidWaste->HazWaste Rinse->LiquidWaste Rinsate Rinse->HazWaste Defaced Container Incineration Licensed EPA/RCRA Incineration HazWaste->Incineration

Figure 1: Waste stream decision tree for N-methyl-1-(pyridin-2-yl)piperidin-3-amine HCl.

Part 4: Emergency Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent aerosolization and drain entry.

Step-by-Step Spill Methodology:

  • Evacuate & Equip: Clear the immediate area. Don the required PPE (See Table 1), ensuring respiratory protection is active if the spill is outside a fume hood.

  • Containment: Place physical barriers (spill berms) around the perimeter of the spill. Block all nearby sink drains or floor drains immediately.

  • Absorption (Liquid) / Sweeping (Solid):

    • If solid: Gently sweep the powder using a static-free brush into a dustpan. Do not use compressed air or dry sweeping methods that generate dust.

    • If liquid (solution): Apply an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Transfer all contaminated materials into a designated hazardous waste container.

  • Decontamination & Validation: Wash the affected surface with a compatible solvent (ethanol) followed by soap and water. Validation: Wipe the dried area with a pH indicator swab moistened with DI water. A green/neutral result (pH 7) validates that all residual amine hydrochloride has been successfully neutralized and removed.

SpillResponse Detect Spill Detected PPE Don PPE (Respirator/Nitrile) Detect->PPE Contain Contain Spill (Block Drains) PPE->Contain Absorb Absorb/Sweep (No Dust) Contain->Absorb Collect Transfer to HazWaste Absorb->Collect Decon Decontaminate (No Bleach) Collect->Decon

Figure 2: Step-by-step emergency spill response and decontamination workflow.

Part 5: Regulatory Compliance & Satellite Accumulation Area (SAA) Management

Proper storage of chemical waste prior to professional pickup is governed by strict regulatory limits. All waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4].

Table 2: Operational Limits for Satellite Accumulation Areas

ParameterRegulatory Limit / GuidelineLogistical Rationale
Maximum Volume 55 Gallons (General) / 1 Quart (Acutely Toxic)Prevents catastrophic spill volumes in active laboratory spaces.
Time Limit (Full) 3 Consecutive DaysMinimizes exposure risk; mandates immediate vendor pickup once capacity is reached.
Time Limit (Partial) Up to 1 Year (or per institutional policy)Prevents the chemical degradation of storage containers over prolonged periods.
Container Headspace Minimum 1 inchAllows for thermal expansion of solvents and prevents pressure-induced rupture.

References

  • Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) URL:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride

This document provides essential safety protocols and operational guidance for the handling and disposal of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. As a complex heterocyclic compound, its safe managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride. As a complex heterocyclic compound, its safe management is predicated on a thorough understanding of its structural components and the associated risks. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment: A Proactive Approach Based on Structural Analogy

While a specific Safety Data Sheet (SDS) for N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride may not be readily available, a robust risk assessment can be constructed by examining its constituent chemical moieties: a piperidine ring, a pyridine ring, and an amine group, all present as a hydrochloride salt. This approach allows us to anticipate potential hazards and establish a comprehensive safety framework.

  • The Piperidine Moiety : Piperidine and its derivatives are known for their significant toxicity. Piperidine itself is classified as a flammable liquid that is fatal if inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1] Its hydrochloride salt is toxic if swallowed.[2] Compounds like (R)-3-Aminopiperidine dihydrochloride are known to cause serious eye damage, skin irritation, and respiratory irritation.[3]

  • The Aminopyridine Moiety : Aminopyridines are a class of compounds with notable biological activity and associated toxicity.[4] For instance, 3-Aminopyridine is toxic if swallowed or in contact with skin and is a known irritant to the skin, eyes, and respiratory system.[5]

  • The Hydrochloride Salt : This form suggests the compound is a solid at room temperature, making the inhalation of fine dust a primary exposure route. Thermal decomposition of hydrochloride salts can release hazardous gases, including hydrogen chloride and nitrogen oxides.[3]

Based on this structural deconstruction, N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride must be handled as a substance with high acute toxicity (oral, dermal, and inhalation), and as a severe irritant to skin, eyes, and the respiratory tract.

Core Protective Measures: The Essential PPE Ensemble

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent all potential routes of exposure. The following table summarizes the required PPE for various laboratory operations.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage & Transport (Closed Container) Not requiredSafety glassesStandard nitrile glovesLaboratory coat
Weighing/Transfer of Solid NIOSH-approved respirator (N95 minimum; full-face preferred)Chemical safety goggles and full-face shieldDouble-gloved with chemical-resistant gloves (e.g., nitrile)Fully-buttoned laboratory coat, chemical-resistant apron
Solution Preparation & Handling As above, within a certified chemical fume hoodChemical safety goggles and full-face shieldChemical-resistant gloves (e.g., nitrile). Check breakthrough times.Fully-buttoned laboratory coat, chemical-resistant apron
Spill Cleanup Full-face respirator with appropriate cartridges (e.g., ABEK)Chemical safety goggles and full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls
Rationale for PPE Selection:
  • Respiratory Protection : Due to the high presumed inhalation toxicity based on the piperidine core[1], preventing dust inhalation is critical. All handling of the solid compound outside of a sealed container must be done with appropriate respiratory protection or within a certified chemical fume hood.

  • Eye and Face Protection : The compound is expected to cause serious eye damage.[3] Therefore, chemical safety goggles combined with a full-face shield provide robust protection against dust particles and splashes.[6][7]

  • Hand Protection : Dermal absorption is a significant risk.[1][5] Chemical-resistant nitrile gloves are a minimum requirement.[8] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[7]

  • Body Protection : A fully-buttoned lab coat protects against incidental contact. For tasks with a higher risk of contamination, such as weighing or spill cleanup, a chemical-resistant apron or suit is necessary.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure risk. This process ensures that safety is integrated into every step of the experimental procedure.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Designate work area in a certified chemical fume hood. prep2 Verify fume hood functionality (check certification date, airflow). prep1->prep2 prep3 Assemble all necessary equipment (spatulas, weigh paper, glassware). prep2->prep3 prep4 Don full, task-appropriate PPE. prep3->prep4 handle1 Carefully weigh the solid compound, minimizing dust generation. prep4->handle1 handle2 Slowly add solid to solvent to prevent splashing. handle1->handle2 handle3 Keep all containers sealed when not in use. handle2->handle3 clean1 Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol). handle3->clean1 clean2 Segregate all contaminated waste into a labeled hazardous waste container. clean1->clean2 clean3 Doff PPE in the correct order to prevent self-contamination. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: Safe Handling Workflow for High-Toxicity Solids.

Emergency Procedures: A Self-Validating Response System

Preparedness is the cornerstone of laboratory safety. The following decision tree outlines immediate actions in the event of an emergency.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event inhalation Inhalation: 1. Move to fresh air immediately. 2. Seek urgent medical attention. start->inhalation Was there inhalation? skin Skin Contact: 1. Remove contaminated clothing. 2. Rinse skin with copious water for 15 min. 3. Seek medical attention. start->skin Was there skin contact? eye Eye Contact: 1. Flush eyes at an eyewash station for 15 min. 2. Hold eyelids open. 3. Seek urgent medical attention. start->eye Was there eye contact? ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek urgent medical attention. start->ingestion Was there ingestion? spill_small Small Spill (Solid): 1. Alert others. 2. Cover carefully with absorbent material. 3. Gently sweep into waste container. start->spill_small Was there a small spill? spill_large Large Spill: 1. Evacuate the immediate area. 2. Alert institutional EHS/emergency response. 3. Do not attempt cleanup alone. start->spill_large Was there a large spill?

Caption: Emergency Response Decision Tree.

Immediate First Aid Measures:

  • Inhalation : Move the person to fresh air and call for immediate medical assistance.[2][8]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8] Show the safety data sheet or this guide to the attending physician.[2]

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation : All materials contaminated with N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, including disposable PPE, weigh papers, and cleaning materials, must be treated as hazardous chemical waste.

  • Containerization : Collect all waste in a dedicated, sealable, and clearly labeled hazardous waste container. The label should include the full chemical name and appropriate hazard pictograms.

  • Disposal Protocol : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety measures, researchers can confidently and safely handle N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride, ensuring both personal safety and the integrity of their research.

References

  • Safety Data Sheet: Piperidine. (2019). Chemos GmbH & Co. KG. [Link]

  • Hazard Summary: Piperidine. (n.d.). New Jersey Department of Health. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PMC. [Link]

  • 3-AMINOPYRIDINE Safety Data Sheet. (2012). Loba Chemie. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. [Link]

Sources

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